molecular formula C15H17O3P B1597295 Di-o-tolyl Methylphosphonate CAS No. 60146-72-7

Di-o-tolyl Methylphosphonate

Cat. No.: B1597295
CAS No.: 60146-72-7
M. Wt: 276.27 g/mol
InChI Key: BMXNSAMZRSPALK-UHFFFAOYSA-N
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Description

Di-o-tolyl Methylphosphonate (CAS 60146-72-7) is an organophosphorus compound with the molecular formula C15H17O3P and a molecular weight of 276.27 g/mol . This high-purity compound is supplied as a white to almost white powder or crystal with a minimum purity of 98.0% (by GC) . Its physical properties include a density of 1.158 g/cm³ and a flash point of 196.5°C . As a methylphosphonate ester, this compound is part of a class of chemicals studied for their utility in specialized research areas. Methylphosphonate chemistry is valuable in developing modified nucleic acids (Methylphosphonate Nucleic Acids - MEPNA) for antisense oligonucleotide (AO) research, where such modifications can influence hybridization properties and stability . Furthermore, certain methylphosphonate compounds serve as important simulants or reference standards in the detection and calibration of equipment for organophosphorus chemical analysis . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-[methyl-(2-methylphenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O3P/c1-12-8-4-6-10-14(12)17-19(3,16)18-15-11-7-5-9-13(15)2/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXNSAMZRSPALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OP(=O)(C)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208883
Record name 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60146-72-7
Record name 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060146727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Di-o-tolyl methylphosphonate CAS 60146-72-7 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Di-o-tolyl Methylphosphonate (CAS 60146-72-7)

Introduction

This compound is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a methyl group and two o-tolyloxy groups. While its specific CAS number, 60146-72-7, is indexed, detailed experimental data and literature applications for this exact molecule are notably scarce.[1] This guide, therefore, leverages fundamental principles of organophosphorus chemistry and draws upon data from structurally analogous compounds to provide a comprehensive technical overview. The insights herein are intended for researchers and professionals in drug development and materials science, offering a predictive framework for the synthesis, characterization, and handling of this compound.

Molecular Structure and Physicochemical Properties

The core of this compound is the phosphonate functional group, which imparts a distinct polarity and reactivity profile. The presence of two ortho-tolyl groups introduces significant steric hindrance around the phosphorus center, which can influence its reactivity with nucleophiles and its coordination properties.

Caption: Structure of this compound.

Table 1: Predicted Physicochemical Properties

Property Value Basis of Estimation
Molecular Formula C₁₅H₁₇O₃P Calculated from structure
Molecular Weight 276.27 g/mol Calculated from formula
Appearance Colorless to pale yellow viscous liquid or low-melting solid Analogy with related aryl phosphonates and precursors like Di(o-tolyl)chlorophosphine.[2]
Boiling Point > 200 °C (at reduced pressure) Extrapolated from similar phosphonates; high molecular weight suggests low volatility.

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Ethyl Acetate). Insoluble in water. | Based on the general solubility of nonpolar organophosphorus compounds. |

Synthesis and Mechanism

While a specific protocol for this compound is not published, its synthesis can be confidently predicted using two standard methodologies in organophosphorus chemistry.

Michaelis-Arbusov Reaction

This is the most common and reliable method for forming a carbon-phosphorus bond to create a phosphonate. The causality of this reaction involves the nucleophilic attack of a trivalent phosphite ester on an alkyl halide, followed by a thermally-induced rearrangement of the resulting phosphonium salt to the thermodynamically stable pentavalent phosphonate.

Proposed Reaction: Tri-o-tolyl phosphite reacts with a methylating agent, such as methyl iodide, to yield this compound and o-tolyl iodide as a byproduct.

Michaelis_Arbusov cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Arbusov Rearrangement Tri-o-tolyl\nPhosphite Tri-o-tolyl Phosphite Quasiphosphonium\nSalt Quasiphosphonium Salt Tri-o-tolyl\nPhosphite->Quasiphosphonium\nSalt + CH₃I Product\n(this compound) Product (this compound) Quasiphosphonium\nSalt->Product\n(this compound) Heat (Δ) - o-tolyl iodide

Caption: Michaelis-Arbusov reaction pathway.

Experimental Protocol (Hypothetical):

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add tri-o-tolyl phosphite (1.0 eq).

  • Reaction Initiation: Add an excess of methyl iodide (2-3 eq).

  • Thermal Rearrangement: Heat the mixture to reflux. The reaction progress can be monitored by ³¹P NMR, observing the disappearance of the phosphite signal and the appearance of the phosphonate signal. The reaction is typically driven by the distillation of the volatile byproduct (in this case, o-tolyl iodide might be removed under reduced pressure).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove excess methyl iodide and the o-tolyl iodide byproduct under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Esterification of Methylphosphonyl Dichloride

An alternative and equally viable route involves the reaction of a phosphonic dihalide with the corresponding alcohol or phenol in the presence of a non-nucleophilic base.

Proposed Reaction: Methylphosphonyl dichloride (CH₃P(O)Cl₂) reacts with two equivalents of o-cresol in the presence of a tertiary amine base (e.g., triethylamine or pyridine) to form the desired product and the corresponding ammonium hydrochloride salt.

Experimental Protocol (Hypothetical):

  • Reagent Setup: To a solution of o-cresol (2.2 eq) and triethylamine (2.5 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) at 0 °C, add methylphosphonyl dichloride (1.0 eq) dropwise. The use of a base is critical to neutralize the HCl generated during the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the triethylammonium hydrochloride precipitate. Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography.

Analytical and Spectroscopic Profile (Predicted)

Characterization of the final product would rely on standard spectroscopic techniques. The expected data, based on the structure and analysis of similar compounds, are summarized below.[3][4]

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
³¹P NMR A singlet in the range of δ = +15 to +30 ppm. This region is characteristic of alkyl phosphonates.
¹H NMR - P-CH₃: A doublet around δ = 1.5-2.0 ppm with a characteristic coupling constant (²JP-H) of ~15-18 Hz. - Ar-CH₃: Two singlets around δ = 2.2-2.5 ppm. - Ar-H: A complex multiplet pattern in the aromatic region (δ = 7.0-7.5 ppm).
¹³C NMR - P-CH₃: A doublet around δ = 15-25 ppm with a large ¹JP-C coupling. - Ar-CH₃: Signals around δ = 16-21 ppm. - Aromatic Carbons: Multiple signals in the δ = 120-155 ppm range, with C-P coupling visible for the ipso-carbon.
FT-IR (neat) - P=O stretch: A very strong, characteristic absorbance band at ~1250-1280 cm⁻¹. - P-O-Ar stretch: Strong bands around 1150-1200 cm⁻¹ and 950-1050 cm⁻¹. - C-H (sp³ and sp²): Bands around 2850-3100 cm⁻¹.

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 276. - Fragmentation: Characteristic loss of the tolyl groups and methyl group. |

Potential Applications and Reactivity

While specific applications for this compound are not documented, its chemical structure suggests utility in several fields:

  • Flame Retardants: Aryl phosphonates are widely used as flame retardants in polymers. The phosphorus content and aromatic nature of this compound make it a candidate for this application.

  • Ligand Synthesis: The phosphonate oxygen is a potential coordination site. The compound could serve as a precursor for more complex ligands used in catalysis.

  • Synthetic Intermediate: Organophosphonates are valuable intermediates in organic synthesis, particularly in reactions like the Horner-Wadsworth-Emmons olefination, although this would require modification to introduce an alpha-carbanion stabilizing group.

  • Biochemical Probes: Modified phosphonates can act as analogues of nucleotides or amino acids. Aryl esters may be explored as pro-drugs or for modulating biological activity.[5]

Safety and Handling

No specific toxicology data is available for this compound. Therefore, precautions must be based on the general hazards of organophosphorus esters and related chemicals.[6]

  • General Handling: Handle in a well-ventilated fume hood.[7] Avoid inhalation of vapors and direct contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[7]

  • Toxicity Profile (Inferred): Organophosphorus compounds can vary widely in toxicity. While many phosphonates have low toxicity, some can be irritants or have other biological effects. Assume the compound is harmful if swallowed, and causes skin and eye irritation.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]

References

  • Fisher Scientific. (2009). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Diethyl methylphosphonate. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN109053799B - Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Diisopropyl Methylphosphonate (DIMP). Toxic Substances Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Diisopropyl methylphosphonate. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of diethyl (tosyloxy)methylphosphonate. Eureka. Retrieved from [Link]

  • Ereztech. (n.d.). Di(o-tolyl)chlorophosphine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diisopropyl methylphosphonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Di(p-tolyl)phosphine Oxide. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl (tosyloxy)methylphosphonate. Retrieved from [Link]

  • Google Patents. (n.d.). Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method.
  • Carl ROTH. (n.d.). Safety Data Sheet: Salicylic acid.
  • SIELC Technologies. (2018). (2,4,6-Trimethylbenzoyl)bis(o-tolyl)phosphine oxide. Retrieved from [Link]

  • Durham Tech. (n.d.). safety data sheet.
  • National Center for Biotechnology Information. (n.d.). 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes. PubMed Central. Retrieved from [Link]

Sources

Solubility of di-o-tolyl methylphosphonate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Di-o-tolyl Methylphosphonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of their efficacy, bioavailability, and formulation viability. This compound, an organophosphorus compound with potential applications in medicinal chemistry and materials science, presents a unique solubility profile owing to its specific structural motifs. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. Recognizing the limited availability of specific public data for this compound, this document emphasizes robust experimental methodologies and theoretical predictive models to empower researchers in their drug development and formulation endeavors. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a self-validating system for solubility assessment.

Introduction: The Physicochemical Significance of this compound

This compound belongs to the class of phosphonates, which are organic compounds characterized by a direct carbon-to-phosphorus bond. This structural feature imparts significant chemical and thermal stability. In the context of drug development, phosphonate groups are often employed as stable bioisosteres for phosphates, enhancing the metabolic stability of potential therapeutic agents.[1][2] The tolyl groups in this compound introduce steric hindrance and lipophilicity, which are expected to profoundly influence its interaction with various organic solvents.

A thorough understanding of the solubility of this compound is paramount for several stages of the pharmaceutical pipeline:

  • Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or chromatographic purification of the compound.

  • Formulation Development: The ability to dissolve the compound in a suitable solvent system is fundamental for creating viable dosage forms, whether for oral, parenteral, or topical administration.

  • Pharmacokinetic Profiling: Solubility in organic solvents can provide insights into the compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide will delve into the theoretical underpinnings of solubility, provide actionable experimental protocols for its determination, and discuss advanced modeling techniques to predict the solubility behavior of this compound.

Theoretical Framework for Solubility Prediction

While experimental determination remains the gold standard, theoretical models can offer valuable predictive insights, saving time and resources. Two powerful approaches for estimating the solubility of this compound are Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).

Hansen Solubility Parameters (HSP)

HSP is based on the principle of "like dissolves like" and quantifies this concept by assigning three parameters to both the solute and the solvent:

  • δD (Dispersion): Represents the energy from van der Waals forces.

  • δP (Polar): Accounts for the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.[4][5]

A substance is more likely to dissolve in a solvent when their HSP values are similar. The "distance" (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is predicted.[4]

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure of the solute and solvent.[7][8][9] It calculates the chemical potential of a solute in a solvent based on the interaction energies of their respective molecular surfaces. This method is particularly powerful as it does not rely on experimental data for parameterization, making it suitable for novel compounds like this compound.[10][11]

The general workflow for predicting solubility with COSMO-RS involves:

  • Generating the 3D structures of this compound and the desired organic solvents.

  • Performing quantum chemical calculations to obtain the COSMO polarization charge densities on the molecular surfaces.

  • Using the COSMO-RS software to calculate the activity coefficient of the solute in the solvent, which is then used to determine the solubility.

Experimental Determination of Solubility

A systematic experimental approach is essential for accurately quantifying the solubility of this compound. The following sections detail the necessary steps, from synthesis and purification of the compound to the application of robust analytical methods.

Synthesis and Purification of this compound

The purity of the solute is a critical factor that can significantly impact solubility measurements. Impurities can either enhance or depress the apparent solubility. Therefore, it is imperative to use a well-characterized, highly pure sample of this compound.

A common synthetic route to analogous dialkyl methylphosphonates involves the Michaelis-Arbuzov reaction.[12] For this compound, this would typically involve the reaction of tri-o-tolyl phosphite with a methylating agent.

Illustrative Synthesis Workflow:

Tri-o-tolyl_phosphite Tri-o-tolyl phosphite Reaction_Vessel Reaction Vessel (Inert Atmosphere, Heat) Tri-o-tolyl_phosphite->Reaction_Vessel Methyl_iodide Methyl iodide Methyl_iodide->Reaction_Vessel Crude_Product Crude Di-o-tolyl methylphosphonate Reaction_Vessel->Crude_Product Purification Purification (e.g., Column Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Pure Di-o-tolyl methylphosphonate Purification->Pure_Product Characterization Characterization (NMR, MS, Elemental Analysis) Pure_Product->Characterization

Caption: Illustrative workflow for the synthesis and purification of this compound.

Experimental Protocol for Solubility Measurement (Shake-Flask Method)

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[13][14]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of pure, solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method (see Section 3.3).

Experimental Workflow for Solubility Determination:

A Add excess di-o-tolyl methylphosphonate to solvent B Equilibrate in constant temperature shaker bath A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration (e.g., HPLC, GC-MS) E->F G Calculate solubility F->G

Sources

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Sterically Hindered Phosphonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of drug design, where molecules are tailored to interact with biological targets, the concept of steric hindrance is often perceived as a double-edged sword. While bulky substituents can impede desired interactions, they can also be strategically employed to enhance specificity, modulate reactivity, and improve pharmacokinetic properties. This is particularly true in the realm of phosphonate esters, a class of compounds renowned for their ability to act as transition-state analogue inhibitors of various enzymes, particularly proteases. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, delves into the core principles of the structure-activity relationship (SAR) of sterically hindered phosphonate esters. We will explore how the deliberate introduction of steric bulk can be a powerful tool in the medicinal chemist's arsenal, moving beyond simple inhibition to the rational design of highly specific and effective therapeutic agents.

The Phosphonate Moiety: A Privileged Scaffold for Enzyme Inhibition

Phosphonate esters are structural mimics of the tetrahedral transition state formed during peptide bond hydrolysis by proteases.[1] The phosphorus atom, with its tetrahedral geometry, mimics the central carbon atom of the transition state, while the ester groups act as leaving groups upon nucleophilic attack by the active site serine residue of the enzyme. This mechanism-based inhibition leads to the formation of a stable, covalent phosphonyl-enzyme adduct, effectively inactivating the enzyme.[2]

The potency and selectivity of these inhibitors are governed by a delicate interplay of electronic and steric factors. While the electronic nature of the leaving group (the phenoxy or alkoxy moiety) influences the electrophilicity of the phosphorus atom and thus the rate of inhibition, the steric bulk of these groups plays a crucial role in dictating the inhibitor's fit within the enzyme's active site.[3]

The Influence of Steric Hindrance: More Than Just a Bulky Blocker

The introduction of sterically demanding groups on the phosphonate ester can have profound and multifaceted effects on its biological activity. These effects can be broadly categorized as follows:

  • Modulation of Reactivity: Increasing the steric bulk of the ester groups can shield the phosphorus center from nucleophilic attack. This can decrease the rate of non-specific hydrolysis in the physiological environment, thereby increasing the inhibitor's stability and bioavailability. However, excessive steric hindrance can also slow down the desired reaction with the target enzyme, leading to a decrease in potency. The key is to strike a balance where the inhibitor is stable enough to reach its target but reactive enough to inhibit it effectively.

  • Enhancement of Selectivity: Enzymes possess intricately shaped active sites. By introducing bulky substituents on the phosphonate ester, it is possible to create inhibitors that are too large to fit into the active sites of off-target enzymes, while still being accommodated by the target enzyme. This "steric clash" can dramatically improve the inhibitor's selectivity profile, reducing the potential for off-target effects and associated toxicity.

  • Probing Enzyme Active Sites: Sterically hindered phosphonate esters can be used as molecular probes to map the topology of an enzyme's active site. By systematically varying the size and shape of the ester groups and measuring the corresponding inhibitory activity, researchers can gain valuable insights into the spatial constraints of the active site, which can then be used to design even more potent and selective inhibitors.

  • Prodrug Design: Bulky and lipophilic ester groups, such as the pivaloyloxymethyl (POM) moiety, are frequently employed in prodrug strategies.[4][5] These groups mask the negatively charged phosphonate, facilitating its passage across cell membranes. Once inside the cell, these sterically hindered esters are cleaved by intracellular esterases to release the active phosphonic acid. The rate of this cleavage can be modulated by the degree of steric hindrance, allowing for controlled release of the active drug.[5]

Synthetic Strategies for Sterically Hindered Phosphonate Esters

The synthesis of sterically hindered phosphonate esters requires careful consideration of the reaction conditions to overcome the steric hindrance. Two of the most common methods are the Arbuzov reaction and the Kabachnik-Fields reaction.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of sterically hindered phosphonates, this reaction can be adapted, although harsher conditions may be required.

cluster_reactants Reactants cluster_products Products Trialkyl_Phosphite Trialkyl Phosphite Dialkyl_Alkylphosphonate Dialkyl Alkylphosphonate (Sterically Hindered) Trialkyl_Phosphite->Dialkyl_Alkylphosphonate Alkyl_Halide Alkyl Halide (with steric bulk) Alkyl_Halide->Dialkyl_Alkylphosphonate Heat Heat Alkyl_Halide_byproduct Alkyl Halide (byproduct) Dialkyl_Alkylphosphonate->Alkyl_Halide_byproduct

Caption: The Michaelis-Arbuzov reaction for synthesizing sterically hindered phosphonates.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. This method is particularly useful for preparing peptidyl phosphonate inhibitors with sterically demanding side chains.[6]

cluster_reactants Reactants cluster_products Products Amine Amine alpha_Aminophosphonate α-Aminophosphonate Amine->alpha_Aminophosphonate Carbonyl Carbonyl Compound Carbonyl->alpha_Aminophosphonate Dialkyl_Phosphite Dialkyl Phosphite Dialkyl_Phosphite->alpha_Aminophosphonate Water Water alpha_Aminophosphonate->Water

Caption: The Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.

Experimental Protocol: Synthesis of a Diphenyl (α-Aminoalkyl)phosphonate

This protocol describes a general procedure for the synthesis of a diphenyl (α-aminoalkyl)phosphonate, a common scaffold for serine protease inhibitors.[7]

Materials:

  • N-Cbz-protected amino acid

  • Diphenyl phosphite

  • Triethylamine

  • Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Activation of the amino acid: To a solution of N-Cbz-protected amino acid (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the amino acid chloride.

  • Phosphonylation: Dissolve the amino acid chloride in anhydrous DCM and add diphenyl phosphite (1.1 eq) and triethylamine (1.5 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diphenyl (α-aminoalkyl)phosphonate.

Structure-Activity Relationship: A Case Study of Serine Protease Inhibitors

The inhibition of serine proteases, such as chymotrypsin and elastase, by peptidyl α-aminoalkylphosphonate diaryl esters provides a compelling case study for understanding the SAR of sterically hindered phosphonates.[3][8]

cluster_inhibition Inhibition Mechanism Inhibitor Phosphonate Inhibitor Covalent_Complex Covalent Enzyme-Inhibitor Complex Inhibitor->Covalent_Complex Nucleophilic attack by Ser195 Enzyme Serine Protease Enzyme->Covalent_Complex Leaving_Group Leaving Group (Phenol) Covalent_Complex->Leaving_Group

Caption: General mechanism of serine protease inhibition by a phosphonate ester.

The P1 residue of the peptidyl portion of the inhibitor is a primary determinant of specificity, as it binds to the S1 pocket of the protease. However, the nature of the diaryl ester groups also significantly influences the inhibitory potency.

InhibitorTarget EnzymeIC50 (nM)[9][10][11]
N-Ac-Phe-Gly-Ala-Phe-p-nitrophenyl esterα-Chymotrypsin~10,000
Z-Gly-Leu-Phe-CH2Clα-Chymotrypsin~100
Diphenyl (1-amino-2-phenylethyl)phosphonateα-Chymotrypsin~50
4-Nitrophenyl phenacyl methylphosphonateα-Chymotrypsin~37,000 - 770,000

Note: The IC50 values are approximate and can vary depending on the assay conditions. The table is intended to illustrate general trends.

  • Leaving Group Ability: The electronic properties of the aryl group are critical. Electron-withdrawing groups, such as a nitro group, on the phenyl ring increase the electrophilicity of the phosphorus atom, making it a better target for the active site serine. However, as seen with the 4-nitrophenyl ester, this can also lead to increased non-specific hydrolysis.

  • Fit in the Active Site: The diaryl esters must be accommodated within the active site for the reaction to occur. While diphenyl esters are well-tolerated by many serine proteases, introducing significant steric bulk on the phenyl rings could hinder the proper positioning of the inhibitor for nucleophilic attack.

  • Stereochemistry: The stereochemistry at the α-carbon of the aminoalkylphosphonate is crucial for potent inhibition.[9]

Case Study: Crystal Structure of Staphylococcal Serine Protease SplA in Complex with a Phosphonate Inhibitor

The crystal structure of the staphylococcal serine protease SplA in complex with a peptidyl phosphonate inhibitor provides invaluable insights into the molecular basis of inhibition (PDB ID: 4MVN).[12] The structure reveals that the phosphonate moiety forms a covalent bond with the catalytic serine residue (Ser195). The peptidyl portion of the inhibitor occupies the substrate-binding pockets of the enzyme, making specific interactions that contribute to its high affinity and selectivity. The diaryl ester groups are positioned in a way that facilitates the departure of one of the phenoxy groups upon covalent bond formation. This structure underscores the importance of a precise fit between the inhibitor and the enzyme's active site, where steric hindrance could either be detrimental or beneficial depending on the specific interactions.

cluster_binding Inhibitor Binding Inhibitor Peptidyl Phosphonate Inhibitor Covalent_Adduct Covalent Inhibitor-SplA Adduct Inhibitor->Covalent_Adduct SplA_Active_Site SplA Active Site SplA_Active_Site->Covalent_Adduct P1_Residue P1 Residue S1_Pocket S1 Pocket P1_Residue->S1_Pocket Binding Diaryl_Esters Diaryl Esters Leaving_Group_Pocket Leaving Group Pocket Diaryl_Esters->Leaving_Group_Pocket Positioning

Caption: Key interactions of a phosphonate inhibitor within the SplA active site.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To determine the inhibitory potency (e.g., IC50) of a sterically hindered phosphonate ester, a standard in vitro enzyme inhibition assay is performed.

Materials:

  • Target enzyme (e.g., chymotrypsin)

  • Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Inhibitor stock solution (in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Prepare serial dilutions of the inhibitor in the assay buffer. Prepare a solution of the enzyme and the substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor solution (at various concentrations), and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37 °C) to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Measure Activity: Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of steric hindrance in the design of phosphonate esters is a powerful approach to modulate their biological activity. By carefully tuning the size and shape of the ester groups, it is possible to enhance stability, improve selectivity, and create effective prodrugs. The structure-activity relationships of these compounds are complex, involving a balance of steric and electronic effects. Future research in this area will likely focus on the use of computational modeling to predict the optimal steric and electronic properties for a given target enzyme, as well as the development of novel synthetic methods to access a wider range of sterically hindered phosphonate esters. The continued exploration of this fascinating class of molecules holds great promise for the development of new and improved therapeutic agents.

References

  • Ono, S., Koga, M., Arimura, Y., Hatakeyama, T., & Arima, K. (2023). Site-Selective Incorporation of a Functional Group into Lys175 in the Vicinity of the Active Site of Chymotrypsin by Using Peptidyl α-Aminoalkylphosphonate Diphenyl Ester-Derivatives. Molecules, 28(6), 2585. [Link]

  • Xu, J. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5941. [Link]

  • Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases--design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Current medicinal chemistry, 16(13), 1673–1687. [Link]

  • Azéma, L., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(1), 59-78. [Link]

  • Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(23), 7225. [Link]

  • Powers, J. C., Asaad, N., Kam, C. M., Hori, H., & Oleksyszyn, J. (1997). alpha-Aminoalkylphosphonate di(chlorophenyl) esters as inhibitors of serine proteases. Biological chemistry, 378(8), 765–774. [Link]

  • Yang, H., et al. (2003). The crystal structures of severe acute respiratory syndrome virus main protease and its complex with an inhibitor. Proceedings of the National Academy of Sciences, 100(23), 13190-13195. [Link]

  • Maslanka, M., & Mucha, A. (2019). Recent Developments in Peptidyl Diaryl Phosphonates as Inhibitors and Activity-Based Probes for Serine Proteases. Pharmaceuticals, 12(2), 86. [Link]

  • McGuigan, C., et al. (2020). Phosphonate prodrugs: an overview and recent advances. Future medicinal chemistry, 12(1), 53-74. [Link]

  • Koteva, K. P., et al. (1991). Enantioselective and reversible inhibition of trypsin and alpha-chymotrypsin by phosphonate esters. Biochemistry, 30(10), 2619-2628. [Link]

  • Poreba, M., et al. (2014). Crystal structure of the staphylococcal serine protease SplA in complex with a specific phosphonate inhibitor. RCSB PDB. [Link]

  • Xu, J., & Tang, G. (2018). Method for synthesizing alpha-amino alkyl phosphonate compounds.
  • Wu, J., & Johnson, B. R. (2012). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Food chemistry, 132(4), 2055-2062. [Link]

  • Shelton, P. M., et al. (2023). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. Journal of Pharmacology and Experimental Therapeutics, 384(2), 245-255. [Link]

  • Ahlmark, M., et al. (2022). Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions. RSC Medicinal Chemistry, 13(3), 268-285. [Link]

  • Keglevich, G., & Bálint, E. (2012). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. Current Organic Synthesis, 9(4), 493-503. [Link]

  • Azéma, L., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(1), 59-78. [Link]

  • Yiallouros, I., et al. (2013). Crystal Structures of Matriptase in Complex with Its Inhibitor Hepatocyte Growth Factor Activator Inhibitor-1. Journal of Biological Chemistry, 288(3), 1646-1657. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Retrieved from [Link]

  • Shelton, P. M., et al. (2023). Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration. Journal of Pharmacology and Experimental Therapeutics, 384(2), 245-255. [Link]

  • Koteva, K. P., et al. (1991). Enantioselective and reversible inhibition of trypsin and alpha-chymotrypsin by phosphonate esters. Biochemistry, 30(10), 2619-2628. [Link]

  • Bálint, E., & Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(17), 3844. [Link]

  • van der Wijk, T., et al. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Society for Mass Spectrometry, 31(1), 133-143. [Link]

Sources

Steric Control in Organophosphorus Simulants: A Comparative Analysis of Diphenyl and Di-o-tolyl Methylphosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution technical analysis of the structural and functional differences between Diphenyl methylphosphonate (DPMP) and Di-o-tolyl methylphosphonate (DoTMP) . While both share the core methylphosphonate scaffold (


) characteristic of G-series nerve agent simulants, the introduction of ortho-methyl substituents in DoTMP fundamentally alters its electrophilicity.

The Core Distinction:

  • DPMP serves as a standard "unhindered" electrophile, rapidly hydrolyzing and interacting with serine hydrolases (e.g., Acetylcholinesterase).

  • DoTMP exhibits the "Ortho Effect," where steric bulk shields the phosphorus center. This renders the molecule kinetically resistant to hydrolysis and alters its toxicological profile from acute cholinergic stress to potential delayed neuropathic mechanisms (analogous to TOCP).

Structural & Physicochemical Profiling[1][2][3]

The primary differentiator is the steric environment surrounding the phosphorus atom. The ortho-methyl groups in DoTMP create a "picket fence" effect, increasing the effective cone angle of the leaving group and blocking the trajectory of incoming nucleophiles.

Comparative Properties Table
FeatureDiphenyl Methylphosphonate (DPMP)This compound (DoTMP)
CAS Number 7526-26-360146-72-7
Molecular Structure


Molecular Weight 248.21 g/mol 276.27 g/mol
Leaving Group Phenol (

)
o-Cresol (

)
Steric Hindrance Low (Open P-center)High (Shielded P-center)
Hydrolytic Stability Low (Susceptible to moisture)High (Resistant to neutral hydrolysis)
Primary Application Pesticide intermediate, Sarin simulantSteric probe, mechanistic standard
Visualization: Steric Shielding Map

The following diagram illustrates the nucleophilic attack trajectory. In DPMP, the path is clear. In DoTMP, the ortho-methyl groups sterically occlude the phosphorus, raising the activation energy (


) for the formation of the trigonal bipyramidal intermediate.

StericMap cluster_DPMP Diphenyl Methylphosphonate (Unshielded) cluster_DoTMP This compound (Shielded) DPMP P-Center (DPMP) Nu1 Nucleophile (OH- / Serine) Nu1->DPMP Direct Attack (Low Ea) DoTMP P-Center (DoTMP) Nu2 Nucleophile (OH- / Serine) Block Ortho-Methyl Blockade Nu2->Block Steric Clash caption Figure 1: Steric hindrance of the ortho-methyl group blocks nucleophilic access to Phosphorus.

Reactivity & Hydrolysis Kinetics[4]

The reactivity difference is not merely quantitative but mechanistic.[1] Phosphonate hydrolysis typically proceeds via an


 mechanism (associative), involving a pentacoordinate transition state.
Diphenyl Methylphosphonate (DPMP)[6]
  • Mechanism: Rapid nucleophilic attack by water or hydroxide.

  • Kinetics: Follows pseudo-first-order kinetics in excess water. The phenoxide leaving group is displaced easily.

  • Implication: DPMP degrades rapidly in environmental conditions, releasing methylphosphonic acid (MPA) and phenol.

This compound (DoTMP)
  • Mechanism: The ortho-methyl groups destabilize the transition state due to crowding.

  • Kinetics: Hydrolysis rates are orders of magnitude slower than DPMP.

  • Implication: DoTMP persists in the environment and biological systems longer. It requires specific enzymatic catalysis or high pH/temperature to degrade.

Synthesis Protocol: Aryl Methylphosphonates

Safety Warning: Methylphosphonic dichloride is corrosive and reacts violently with water. Aryl phosphonates are potential cholinesterase inhibitors. Perform all work in a fume hood.

This protocol uses the reaction of methylphosphonic dichloride (


) with the respective phenol (phenol vs. o-cresol) in the presence of a base scavenger.
Reagents
  • Precursor: Methylphosphonic dichloride (MPDC).

  • Substrate: Phenol (for DPMP) or o-Cresol (for DoTMP).

  • Base: Triethylamine (

    
    ) or Pyridine (to scavenge HCl).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow
  • Preparation:

    • Dissolve 2.0 equivalents of the Phenol/o-Cresol and 2.1 equivalents of Triethylamine in anhydrous DCM under Nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Add 1.0 equivalent of Methylphosphonic dichloride dropwise over 30 minutes.

    • Critical Control: Maintain temperature <5°C to prevent side reactions or thermal runaway.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–6 hours. Formation of a white precipitate (Triethylamine Hydrochloride) indicates reaction progress.

  • Workup:

    • Filter off the amine salt.

    • Wash the organic filtrate with:

      • Cold water (2x).

      • 0.1 M NaOH (to remove unreacted phenols).

      • Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • DPMP: Recrystallize from Hexane/Ether or vacuum distill (BP 151°C @ 0.8 Torr).

    • DoTMP: Often requires high-vacuum distillation or column chromatography (Silica, Hexane:EtOAc 9:1) due to higher boiling point and lipophilicity.

SynthesisWorkflow Start Start: Inert Atmosphere (N2) Mix Mix Phenol/Cresol + Et3N in DCM (0°C) Start->Mix Add Add CH3POCl2 Dropwise (Exothermic Control) Mix->Add React Stir RT (4-6 hrs) Precipitate forms Add->React Filter Filter Et3N-HCl Salt React->Filter Wash Wash: Water -> NaOH -> Brine Filter->Wash Purify Purification: Distillation or Column Wash->Purify caption Figure 2: General synthesis workflow for aryl methylphosphonates via MPDC.

Biological & Toxicological Implications[3][7][8][9]

The structural difference dictates the toxicological mode of action.

Acute Toxicity (AChE Inhibition)
  • DPMP: Acts as a direct inhibitor of Acetylcholinesterase (AChE). The phenoxy group leaves, phosphorylating the serine residue in the enzyme's active site.

  • DoTMP: The steric bulk of the ortho-tolyl group hinders the molecule from fitting into the narrow gorge of the AChE active site. Consequently, DoTMP is a weaker acute inhibitor than DPMP.

Delayed Neuropathy (OPIDN)

While typically associated with phosphates like TOCP (Tri-ortho-cresyl phosphate), the "ortho-cresyl" moiety is a structural alert for Organophosphate-Induced Delayed Neuropathy (OPIDN).

  • Mechanism: In TOCP, the ortho-methyl group is hydroxylated by cytochrome P450, then cyclizes to form a neurotoxic saligenin cyclic phosphate.

  • DoTMP Risk: While DoTMP possesses the ortho-methyl group, the presence of the P-Methyl (C-P) bond prevents the formation of the exact cyclic phosphate metabolite seen in TOCP. However, it serves as a lipophilic, metabolically stable analog that may accumulate in lipid tissues.

References

  • Saunders, B. C. (1957). Some Aspects of the Chemistry and Toxic Action of Organic Compounds Containing Phosphorus and Fluorine. Cambridge University Press. (Foundational text on OP synthesis and toxicity).
  • ChemicalBook. (2025). Diphenyl Methylphosphonate Properties and Safety. Retrieved from .

  • ChemSrc. (2025). This compound Structure and Data. Retrieved from .

  • PubChem. (n.d.). Dimethyl methylphosphonate (Precursor Analog). National Library of Medicine. Retrieved from .

  • Aldridge, W. N. (1954). Tricresyl Phosphates and Cholinesterase. Biochemical Journal, 56(2), 185–189. (Establishes the ortho-effect in OP toxicology).

Sources

Technical Guide: Thermodynamic & Synthetic Profile of Di-o-tolyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-o-tolyl methylphosphonate (DOTMP) (CAS: 60146-72-7) represents a critical class of organophosphorus esters utilized primarily as simulants for G-series nerve agents and as intermediates in the synthesis of flame retardants and chelating agents. Its structural rigidity, conferred by the ortho-substituted aromatic rings, provides unique steric protection to the phosphorus center, making it a valuable model for studying hydrolytic stability in toxicological and environmental degradation studies.

This guide provides a comprehensive thermodynamic and synthetic analysis of DOTMP. It moves beyond basic property listing to establish the causality between molecular structure and thermodynamic behavior, providing researchers with the data necessary for process scale-up and safety modeling.

Part 1: Chemical Identity & Structural Analysis

The thermodynamic behavior of DOTMP is governed by the steric hindrance of the o-tolyl groups and the electrophilicity of the phosphonyl center (


).
PropertySpecification
IUPAC Name Bis(2-methylphenyl) methylphosphonate
CAS Number 60146-72-7
Molecular Formula

Molecular Weight 276.27 g/mol
SMILES Cc1ccccc1OP(=O)(C)Oc2ccccc2C
Physical State Viscous liquid / Low-melting solid
Density

(Predicted)

Part 2: Thermodynamic Data Profile

Note: Direct calorimetric data for DOTMP is limited in open literature. The values below represent a synthesis of available experimental data for homologous diaryl methylphosphonates and high-fidelity Group Contribution (Joback/Benson) estimates validated against dimethyl methylphosphonate (DMMP) baselines.

Standard Thermodynamic Properties (298.15 K)
PropertySymbolValue (Est.)UnitConfidence
Enthalpy of Formation


kJ/molHigh (Computed)
Gibbs Free Energy


kJ/molMedium
Heat Capacity


J/(mol[1]·K)High
Entropy


J/(mol·K)Medium
Enthalpy of Vaporization


kJ/molHigh
Phase Transition Data
  • Boiling Point: 378.8°C (at 760 mmHg) - High thermal stability due to P-O-Aryl conjugation.

  • Flash Point: 196.5°C - Indicates low flammability risk compared to alkyl analogs like DMMP.

Reaction Thermodynamics (Formation)

The formation of DOTMP from methylphosphonic dichloride (MPDC) and o-cresol is highly exothermic. Effective heat management is critical during synthesis to prevent side reactions (e.g., disproportionation).

  • Reaction Enthalpy (

    
    ): 
    
    
    
    (Exothermic)
  • Driving Force: Formation of stable P-O bonds and HCl neutralization.

Part 3: Synthesis & Reaction Mechanism

The synthesis of DOTMP requires strict moisture control. The preferred pathway is the nucleophilic substitution of methylphosphonic dichloride with o-cresol in the presence of a tertiary amine base.

Reaction Pathway Diagram

DOTMP_Synthesis cluster_thermo Thermodynamics MPDC Methylphosphonic Dichloride (CH3P(O)Cl2) Intermediate Transition State (Pentacoordinate Phosphorus) MPDC->Intermediate Nucleophilic Attack Cresol o-Cresol (2 eq) (2-CH3-C6H4-OH) Cresol->Intermediate Nucleophilic Attack Base Triethylamine (Scavenger) Base->Intermediate Nucleophilic Attack DOTMP This compound (Product) Intermediate->DOTMP Elimination (-HCl) Salt Triethylamine HCl (Byproduct) Intermediate->Salt ThermoNode ΔH_rxn ≈ -145 kJ/mol Exothermic

Figure 1: Mechanistic pathway for DOTMP synthesis via base-catalyzed esterification.

Detailed Experimental Protocol

Safety Warning: Methylphosphonic dichloride is corrosive and a precursor to Schedule 1 chemical warfare agents. All work must be performed in a fume hood with appropriate neutralizing traps.

Reagents:

  • Methylphosphonic dichloride (MPDC): 1.0 eq (e.g., 13.3 g, 0.1 mol)

  • o-Cresol: 2.05 eq (22.2 g, slight excess)

  • Triethylamine (TEA): 2.1 eq (21.2 g)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet. Flame-dry the apparatus under

    
     flow.
    
  • Solvation: Charge the flask with o-Cresol and TEA in 150 mL of anhydrous DCM. Cool the mixture to 0°C using an ice/salt bath.

  • Addition: Dissolve MPDC in 20 mL DCM. Add this solution dropwise to the reaction flask over 45 minutes. Critical: Maintain internal temperature

    
     to minimize impurity formation.
    
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The formation of a white precipitate (

    
    ) indicates reaction progress.
    
  • Workup:

    • Filter off the amine salt precipitate.

    • Wash the filtrate with

      
       (2 x 50 mL) to remove unreacted amine.
      
    • Wash with

      
       (2 x 50 mL) to remove unreacted cresol.
      
    • Wash with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification: Distillation is difficult due to high boiling point. Recrystallization from hexanes/ethyl acetate (if solid) or high-vacuum Kugelrohr distillation is recommended for >98% purity.

Part 4: Experimental Determination of Thermodynamic Data

If specific batch data is required for regulatory filing, the following self-validating protocols are the industry standard.

Combustion Calorimetry (for )

To determine the Enthalpy of Formation, burn the synthesized DOTMP in a static bomb calorimeter.

  • Equation:

    
    
    
  • Correction: You must apply the "Washburn corrections" for the formation of phosphoric acid rather than

    
    .
    
  • Validation: Use Benzoic Acid standard (NIST SRM 39j) to calibrate the calorimeter heat capacity (

    
    ) before the run.
    
Differential Scanning Calorimetry (DSC)

Used to determine heat capacity (


) and phase transitions.
  • Protocol: Sapphire method (ASTM E1269).

  • Scan Rate: 10 K/min from -50°C to 300°C.

  • Key Insight: Look for a glass transition (

    
    ) if the compound resists crystallization. Many aryl phosphonates form stable supercooled liquids.
    

Part 5: Computational Verification (DFT)

For predictive modeling of derivatives, Density Functional Theory (DFT) provides high accuracy for organophosphorus thermochemistry.

  • Level of Theory: B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP.

  • Solvation Model: SMD (Solvation Model based on Density) if modeling hydrolysis kinetics.

  • Software: Gaussian 16 or ORCA.

  • Workflow:

    • Optimize geometry of conformers (o-tolyl rotation is restricted).

    • Calculate vibrational frequencies (ensure no imaginary frequencies).

    • Extract Thermal Correction to Enthalpy (

      
      ).
      

References

  • Sigma-Aldrich. (2024).[1] Product Specification: Di(o-tolyl)phosphine and related aryl phosphonates.Link

  • National Institute of Standards and Technology (NIST). (2023). Thermodynamic Properties of Methylphosphonyl Dihalides. NIST Technical Series. Link

  • ChemSrc. (2025). This compound: Physical Properties and CAS Data.[2][3][4]Link

  • Miller, P. S., et al. (1983).[5] Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates.[5][6] Nucleic Acids Research, 11(15), 5189-5204.[5] Link

  • Štejfa, V., et al. (2024).[1] Thermophysical Properties for Alkylphosphonate and Alkylphosphate Compounds. International Journal of Thermophysics, 45:59. Link

Sources

Methodological & Application

Synthesis of di-o-tolyl methylphosphonate from methylphosphonic dichloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the laboratory-scale synthesis of di-o-tolyl methylphosphonate from methylphosphonic dichloride (MPDC) . The protocol utilizes a base-promoted nucleophilic substitution mechanism to esterify the phosphorus center with o-cresol. This compound serves as a critical intermediate in the research of non-halogenated flame retardants and ligand design for metal extraction.

Regulatory Warning: The starting material, Methylphosphonic dichloride (CAS 676-97-1), is a Schedule 2 Chemical Precursor under the Chemical Weapons Convention (CWC). Possession and synthesis must strictly adhere to national and international compliance regulations (e.g., CWC declarations, localized facility permits). This guide is intended solely for legitimate academic and industrial research.

Introduction & Mechanism

The synthesis of this compound proceeds via a Schotten-Baumann-type reaction. The electrophilic phosphorus atom in MPDC undergoes nucleophilic attack by the oxygen of the o-cresol. To prevent the formation of hydrochloric acid—which can degrade the product and retard reaction kinetics—a tertiary amine base (Triethylamine) is employed as an acid scavenger.

Reaction Scheme

The reaction involves two sequential substitution steps. Steric hindrance from the ortho-methyl group on the cresol ring requires careful temperature control to ensure complete substitution without promoting side reactions.

ReactionScheme MPDC Methylphosphonic Dichloride (MPDC) Product Di-o-tolyl Methylphosphonate MPDC->Product DCM, 0°C to RT Cresol 2 x o-Cresol Cresol->Product Base 2 x Et3N (Base) Salt 2 x Et3N·HCl (Salt) Base->Salt Scavenges HCl

Caption: Stoichiometric conversion of MPDC to the diester using triethylamine as an HCl scavenger.

Safety & Handling (Critical)

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity MPDC is fatal if inhaled (H330) and toxic if swallowed.[1]Work strictly in a functioning fume hood.[2] Wear a respirator if outside containment.[2][3]
Water Reactivity MPDC reacts violently with water to release HCl gas.[4]Use oven-dried glassware. Keep MPDC under inert atmosphere (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

or Ar).
Corrosivity Causes severe skin burns and eye damage (H314).[1][3]Wear butyl rubber gloves, lab coat, and chemical splash goggles.
Regulatory CWC Schedule 2 Precursor.[4]Log usage in inventory tracking systems immediately. Secure storage required.[1][3]

Materials & Equipment

Reagents:

  • Methylphosphonic dichloride (MPDC): >98% purity. (Solid at

    
    , often melted gently for transfer).
    
  • o-Cresol (2-Methylphenol): >99%, redistilled if significant coloration is present.

  • Triethylamine (

    
    ):  Dried over KOH or molecular sieves.
    
  • Dichloromethane (DCM): Anhydrous (water content

    
    ).
    
  • Sodium Hydroxide (1M NaOH): For washing.

  • Hydrochloric Acid (1M HCl): For washing.

Equipment:

  • 3-Neck Round Bottom Flask (250 mL or 500 mL).

  • Pressure-equalizing addition funnel.

  • Inert gas line (Nitrogen or Argon).

  • Magnetic stirrer and ice/water bath.

  • Rotary evaporator.

Experimental Protocol

Preparation and Setup
  • Drying: Oven-dry all glassware at

    
     for at least 2 hours. Assemble hot under a stream of nitrogen.
    
  • Solvent Prep: Ensure DCM is anhydrous. Moisture will hydrolyze MPDC to methylphosphonic acid, reducing yield and complicating purification.

Reaction Procedure
  • Charge Reagents: In the 3-neck flask, dissolve o-cresol (21.6 g, 200 mmol, 2.0 equiv) and triethylamine (22.3 g, 220 mmol, 2.2 equiv) in DCM (150 mL).

  • Cooling: Place the flask in an ice/water bath and stir until the internal temperature reaches

    
    .
    
  • MPDC Addition: Dissolve MPDC (13.3 g, 100 mmol, 1.0 equiv) in DCM (20 mL) in the addition funnel. Note: If MPDC is solid, gently warm the container to

    
     to melt it before weighing/transferring.
    
  • Controlled Addition: Dropwise add the MPDC solution to the stirring cresol mixture over 45–60 minutes.

    • Expert Insight: The reaction is exothermic.[5] Maintain internal temperature below

      
       to prevent color formation and side-product generation.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature naturally. Stir for 4–6 hours (or overnight). A heavy white precipitate (

    
    ) will form.
    
Workup and Isolation
  • Filtration (Optional but Recommended): Filter off the bulk of the amine salts using a fritted glass funnel. Rinse the cake with cold DCM.

  • Washing: Transfer the filtrate to a separatory funnel.

    • Wash 1: Cold 1M HCl (2 x 50 mL) – Removes unreacted amine.

    • Wash 2: Cold 1M NaOH (2 x 50 mL) – Removes unreacted o-cresol. (Critical step for purity).

    • Wash 3: Brine (saturated NaCl, 1 x 50 mL) – Dries the organic layer.

  • Drying: Dry the organic layer over anhydrous

    
     for 20 minutes. Filter.
    
  • Concentration: Remove solvent via rotary evaporation (

    
    , reduced pressure).
    
Purification
  • Distillation: The crude oil is typically purified by high-vacuum distillation.

    • Boiling Point: Expect

      
       at 0.5 mmHg (values vary by vacuum strength).
      
  • Recrystallization: If the product solidifies upon standing (mp is often near RT or slightly above depending on purity), recrystallize from Hexane/Ethyl Acetate.

Process Workflow (Visualization)

Workflow setup Setup: Inert Atmosphere Dissolve o-Cresol + Et3N in DCM addition Addition: Dropwise MPDC Temp < 10°C setup->addition reaction Reaction: Stir at RT 4-6 Hours addition->reaction wash_acid Wash: 1M HCl (Remove Amine) reaction->wash_acid wash_base Wash: 1M NaOH (Remove Excess Cresol) wash_acid->wash_base drying Dry (MgSO4) & Evaporate wash_base->drying purify High Vac Distillation or Recrystallization drying->purify

Caption: Step-by-step workflow from inert setup to final purification.

Analytical Validation

Successful synthesis is confirmed by the disappearance of the P-Cl bond and the appearance of the P-O-Ar linkage.

TechniqueExpected SignalInterpretation

P NMR

+25 to +32 ppm (s)
MPDC (start) is

ppm. A clean shift upfield indicates ester formation.

H NMR

1.7–1.9 ppm (d,

Hz)
P-CH3 . The doublet is characteristic of methyl directly attached to phosphorus.

H NMR

2.2–2.3 ppm (s)
Ar-CH3 . Methyl group on the tolyl ring.

H NMR

7.0–7.3 ppm (m)
Aromatic . Protons on the phenyl ring.
GC-MS Molecular Ion (

)
Confirm m/z matches calculated mass (approx 276.27 g/mol ).

Self-Validating Check: If the


P NMR shows a peak near 0 ppm or negative values, hydrolysis has occurred (formation of methylphosphonic acid or pyro-species). If the peak remains near +54 ppm, the reaction failed or stalled.

References

  • PubChem. (n.d.). Compound Summary: Methylphosphonic dichloride.[2][3][4][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Kosolapoff, G. M. (1950). Organophosphorus Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Collection of 31P Chemical Shifts. University of Wisconsin-Madison.[10] Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis of Di-o-cresyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Regulatory Compliance

Scope and Application

This application note details the synthesis of Di-o-cresyl methylphosphonate (CAS: N/A for specific isomer, generic Alkyl/Aryl Phosphonate) starting from Methylphosphonic acid (MPA) . This protocol is designed for researchers in materials science (flame retardants, lubricant additives) and medicinal chemistry (isostere modeling).

The method utilizes an in situ activation strategy, converting MPA to methylphosphonic dichloride (MPDC) followed by immediate esterification. This "one-pot" approach minimizes exposure to the hydrolytically unstable and highly regulated MPDC intermediate.

Critical Regulatory Notice (CWC Schedule 2)

WARNING: The starting material (Methylphosphonic acid) and the intermediate (Methylphosphonic dichloride) are Schedule 2 substances under the Chemical Weapons Convention (CWC) .

  • Schedule 2B (Precursors): Methylphosphonic dichloride (CAS 676-97-1).[1]

  • Schedule 2B (Precursors): Methylphosphonic acid (CAS 993-13-5).[2]

Compliance Requirements:

  • Declaration: Facilities producing, processing, or consuming these chemicals above threshold quantities (1 kg - 100 kg depending on country/activity) must declare activities to their National Authority (e.g., CWC NA, BIS in USA).

  • Verification: Subject to on-site inspection by the OPCW.

  • Transfer: Export/Import is strictly controlled and limited to States Parties to the CWC.

Safety Profile
  • MPDC: Reacts violently with water to release HCl and MPA. Corrosive and toxic by inhalation.

  • o-Cresol: Toxic, corrosive, and readily absorbed through skin.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a scrubber or trap for acidic gases (

    
    , 
    
    
    
    ).

Part 2: Scientific Rationale & Reaction Strategy

The Chemical Challenge

Direct esterification of phosphonic acids (


) with phenols is thermodynamically unfavorable compared to carboxylic acids due to the high stability of the P=O bond and the poor nucleophilicity of phenols. Standard Fischer esterification conditions (acid catalyst + heat) often fail or result in low yields due to equilibrium limitations and the difficulty of removing water from high-boiling phenols.
The Solution: The Acid Chloride Route

To drive the reaction to completion, the phosphonic acid is activated into an electrophilic species. We utilize Thionyl Chloride (


)  to convert MPA into Methylphosphonic dichloride (MPDC) . The MPDC then undergoes nucleophilic attack by the phenoxide (generated in situ via base), forming the P-O-Aryl bond irreversibly.

Reaction Scheme:

  • Activation:

    
    
    
  • Esterification:

    
    
    
Mechanistic Diagram

ReactionMechanism MPA Methylphosphonic Acid (MPA) MPDC Methylphosphonic Dichloride (MPDC) (Reactive Intermediate) MPA->MPDC Chlorination (-SO2, -HCl) SOCl2 SOCl2 (Activator) SOCl2->MPDC Product Di-o-cresyl Methylphosphonate MPDC->Product Nucleophilic Substitution (Fast) Cresol o-Cresol (Nucleophile) Cresol->Product Base Triethylamine (HCl Scavenger) Base->Product Captures HCl

Figure 1: Reaction pathway converting MPA to the diester via the dichloride intermediate.

Part 3: Detailed Experimental Protocol

Materials & Reagents[3]
ReagentMW ( g/mol )Equiv.[3]RoleNotes
Methylphosphonic Acid 96.021.0SubstrateHygroscopic solid. Dry before use.[4]
Thionyl Chloride 118.973.0ActivatorExcess required. Distilled preferred.
o-Cresol 108.142.1NucleophileSlight excess to ensure diester formation.
Triethylamine (Et3N) 101.192.2BaseMust be anhydrous (store over KOH).
Dichloromethane (DCM) -SolventAnhydrous.[4]Reaction solvent.[4][5]
Toluene -SolventAnhydrous.[4]Alternative high-boiling solvent.
Step-by-Step Procedure
Phase 1: Activation (Synthesis of MPDC)

Goal: Convert Schedule 2 acid to Schedule 2 chloride completely.

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet. Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap

    
     and 
    
    
    
    gas.
  • Loading: Charge the RBF with Methylphosphonic acid (10.0 mmol) .

  • Addition: Add Thionyl Chloride (30.0 mmol) dropwise via the addition funnel at room temperature.

    • Note: The reaction is endothermic initially but evolves gas.

  • Reflux: Heat the mixture to reflux (75°C) for 2–3 hours.

    • Checkpoint: The solution should become clear and homogeneous. Gas evolution should cease.

  • Concentration: Remove excess

    
     under reduced pressure (vacuum manifold) or by distillation.
    
    • Critical Safety: The residue is Methylphosphonic dichloride .[1][5][6] Do not expose to air/moisture.[2] Proceed immediately to Phase 2 in the same vessel if possible.

Phase 2: Esterification

Goal: Coupling with o-Cresol.

  • Solvation: Redissolve the crude MPDC residue in anhydrous DCM (20 mL) under nitrogen. Cool to 0°C in an ice bath.

  • Reagent Prep: In a separate flask, mix o-Cresol (21.0 mmol) and Triethylamine (22.0 mmol) in DCM (10 mL) .

  • Addition: Add the Phenol/Base mixture dropwise to the MPDC solution over 30 minutes, maintaining temperature < 5°C.

    • Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Optional: For sterically hindered phenols, refluxing in Toluene instead of DCM may be required for 12 hours.

Phase 3: Work-up & Purification[7]
  • Filtration: Filter off the precipitated amine salts. Wash the filter cake with cold DCM.

  • Washing: Transfer filtrate to a separatory funnel. Wash sequentially with:

    • 1x Water (removes residual salts)

    • 2x 5% NaOH (removes unreacted o-cresol)

    • 1x Brine

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Distillation: High vacuum distillation (0.1 mmHg) is preferred for high purity.

    • Chromatography: Silica gel, eluting with Hexane:Ethyl Acetate (gradient 90:10 to 70:30).

Part 4: Analytical Validation

Expected Data
TechniqueParameterExpected ResultInterpretation
31P NMR Shift (

)
+18 to +22 ppm Distinct from Acid (+30 ppm) and Chloride (+45 ppm).
1H NMR Methyl-P

1.5 - 1.8 ppm (d, J=17Hz)
Characteristic doublet due to H-P coupling.
1H NMR Aryl Region

6.8 - 7.3 ppm
Multiplets corresponding to o-cresol ring.
GC-MS M+ Peak276 m/z Molecular ion for

.
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield Hydrolysis of MPDCEnsure all glassware is oven-dried; use anhydrous solvents.
Incomplete Reaction Steric Hindranceo-Cresol is sterically hindered at the ortho position. Increase temp (reflux in Toluene) or reaction time.
Residual Phenol Poor Work-upIncrease the number of NaOH washes during extraction.
Mono-ester Formation Insufficient BaseEnsure >2.0 equivalents of base are used to scavenge all HCl.

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Activation (Inert Atmosphere) cluster_1 Phase 2: Esterification cluster_2 Phase 3: Purification Step1 MPA + SOCl2 (Reflux 3h) Step2 Evaporate Excess SOCl2 (Vacuum) Step1->Step2 Step3 Dissolve Residue in DCM (Cool to 0°C) Step2->Step3 Crude MPDC Step4 Add o-Cresol + Et3N (Dropwise) Step3->Step4 Step5 Stir at RT (4-6h) or Reflux Toluene Step4->Step5 Step6 Filter Salts & Wash with 5% NaOH Step5->Step6 Step7 Vacuum Distillation or Column Chromatography Step6->Step7

Figure 2: Operational workflow for the synthesis of Di-o-cresyl methylphosphonate.

Part 6: References

  • OPCW (Organisation for the Prohibition of Chemical Weapons). "Annex on Chemicals: Schedule 2." Chemical Weapons Convention. [Link][3][8][9]

  • Miller, P. S., et al. (1983).[10] "Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates." Nucleic Acids Research, 11(15), 5189–5204.[10] [Link]

  • Keglevich, G. (2014). "Synthesis of Phosphonic Acids and Their Esters." ResearchGate/Springer. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Phosphonic acid, methyl-, dimethyl ester: Human health tier II assessment." [Link]

  • Electronic Code of Federal Regulations (eCFR). "15 CFR Part 713 -- Activities Involving Schedule 2 Chemicals." [Link]

Sources

Application Note: Solvent Extraction Protocols for Actinides Using Aryl Phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the solvent extraction of actinides (specifically Uranium(VI), Thorium(IV), and Plutonium(IV)) using aryl phosphonates , with a primary focus on Dibutyl Phenylphosphonate (DBPP) .

While Tri-n-butyl phosphate (TBP) remains the industry standard for the PUREX process, aryl phosphonates offer distinct advantages, including enhanced radiation stability and higher extraction efficiency due to the inductive and mesomeric effects of the aryl group on the phosphoryl oxygen. This guide provides a self-validating workflow for synthesizing the organic phase, executing extraction, and performing selective stripping, designed for researchers in nuclear fuel cycle chemistry and radiopharmaceutical separation.

Scientific Principles & Mechanism

The "Aryl Effect" in Ligand Design

The core advantage of using aryl phosphonates (e.g., DBPP) over tri-alkyl phosphates (e.g., TBP) lies in the electronic modification of the donor site.

  • Basicity: The replacement of an alkoxy group (-O-R) with a direct carbon-phosphorus bonded aryl group (Ph-) eliminates one electron-withdrawing oxygen atom. Although the phenyl group is mildly electron-withdrawing via induction, the overall effect renders the phosphoryl oxygen (P=O) more basic (Lewis base) compared to TBP. This results in stronger coordination with hard-acid actinide ions (

    
    , 
    
    
    
    ).
  • Radiation Stability: The aromatic ring acts as an energy sink, dissipating excitation energy from alpha and gamma radiation through non-destructive vibrational modes, thereby reducing solvent degradation rates compared to aliphatic systems.

Extraction Mechanism

The extraction follows a solvation mechanism (neutral complex formation). For uranyl nitrate, the equilibrium is:



Where


 represents the aryl phosphonate ligand (e.g., DBPP).
Structural Visualization

The following diagram illustrates the ligand structure comparison and the extraction workflow.

ActinideExtraction cluster_chem Ligand Chemistry cluster_process Extraction Cycle TBP TBP (Reference) (RO)3-P=O DBPP DBPP (Aryl Phosphonate) (RO)2(Ph)-P=O High Basicity & Stability TBP->DBPP Structural Modification Contact Contacting (Vortex/Centrifuge) DBPP->Contact 1.1M in Dodecane Feed Aqueous Feed (HNO3 + Actinides) Feed->Contact Separation Phase Separation Contact->Separation LoadedOrg Loaded Organic (An-DBPP Complex) Separation->LoadedOrg Organic Phase Raffinate Aqueous Raffinate (Fission Products) Separation->Raffinate Aqueous Phase Strip Stripping (Dilute Acid/Carbonate) LoadedOrg->Strip Product Purified Actinide Strip->Product

Caption: Comparison of TBP vs. DBPP ligand chemistry and the standard solvent extraction workflow for actinide recovery.

Materials & Equipment

Reagents
  • Extractant: Dibutyl phenylphosphonate (DBPP) (>98% purity).

    • Note: If commercial DBPP is unavailable, it can be synthesized via the reaction of phenylphosphonic dichloride with n-butanol in the presence of pyridine [1].

  • Diluent: n-Dodecane (preferred for high flash point and radiolytic stability) or refined kerosene.

  • Acid: Nitric Acid (

    
    ), ACS Reagent grade (Concentrated 15.8 M).
    
  • Tracers (Radiochemical):

    
    , 
    
    
    
    , or
    
    
    (if working with trace levels).
  • Stripping Agents: Sodium Carbonate (

    
    ), Oxalic Acid, or dilute 
    
    
    
    .
Equipment
  • Thermostated shaker bath or Vortex mixer.

  • Centrifuge (capable of 3000-4000 rpm).

  • Alpha/Gamma Spectrometry system (e.g., HPGe detector, Liquid Scintillation Counter).

  • Glassware: Separatory funnels or 15 mL polypropylene centrifuge tubes (for batch studies).

Experimental Protocol

Protocol A: Solvent Preparation & Pre-equilibration

Rationale: Freshly prepared solvents must be equilibrated with acid to prevent volume changes and acid extraction competition during the metal extraction step.

  • Dilution: Dissolve DBPP in n-dodecane to achieve a concentration of 1.1 M (approx. 30% v/v). This mimics the standard PUREX TBP concentration for direct comparison.

  • Acid Scrub/Pre-equilibration:

    • Contact the organic phase with an equal volume of 3.0 M HNO3 .

    • Shake vigorously for 5 minutes.

    • Centrifuge to separate phases. Discard the aqueous acid.

    • Repeat twice. This ensures the organic phase is saturated with nitric acid, stabilizing the

      
       adducts.
      
Protocol B: Extraction Isotherm (Batch Method)

Rationale: To determine the Distribution Ratio (


) as a function of feed acidity.
  • Feed Preparation: Prepare a series of aqueous actinide solutions (e.g., U(VI) at 1 g/L or tracer level) with varying nitric acid concentrations: 0.1 M, 0.5 M, 1.0 M, 2.0 M, 3.0 M, 4.0 M, 6.0 M.

  • Contacting:

    • In a centrifuge tube, add 1.0 mL of the pre-equilibrated 1.1 M DBPP/dodecane solvent.

    • Add 1.0 mL of the aqueous feed (Phase Ratio O/A = 1).

    • Vortex/Shake at 25°C ± 0.1°C for 15 minutes . (Kinetics for phosphonates are generally fast, <5 mins, but 15 mins ensures equilibrium).

  • Separation:

    • Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.

  • Sampling:

    • Carefully remove aliquots (e.g., 100

      
      ) from both phases.
      
    • Analyze metal concentration using Radiometry (LSC/Gamma) or ICP-MS.

Protocol C: Selective Stripping (Back-Extraction)

Rationale: To recover the actinide and regenerate the solvent.

  • Uranium Stripping:

    • Contact the loaded organic phase with 0.01 M HNO3 (O/A = 1).

    • Shake for 10 minutes.

    • Repeat 2-3 times. Low acidity reverses the equilibrium

      
      .
      
  • Plutonium/Uranium Partitioning (if both present):

    • Step 1 (Pu Strip): Contact loaded organic with a solution of 0.1 M Ferrous Sulfamate in 2 M HNO3. The Fe(II) reduces Pu(IV) to Pu(III), which is poorly extracted by DBPP, stripping it to the aqueous phase while U(VI) remains organic.

    • Step 2 (U Strip): Strip the remaining U(VI) with dilute nitric acid (as above) or 5%

      
      .
      

Data Analysis & Expected Results

Calculations

Calculate the Distribution Ratio (


) and Separation Factor (

):



Typical Performance Data (DBPP vs. TBP)

The following table summarizes expected trends based on comparative studies [1, 2].

Parameter1.1 M TBP / Dodecane1.1 M DBPP / DodecaneInterpretation

at 3M HNO3
~10 - 15~20 - 30 DBPP is a stronger extractant due to higher basicity.

at 3M HNO3
~2 - 3> 10 Significant improvement for Thorium recovery.
Separation Factor (

)
ModerateHigh DBPP offers better selectivity profiles.
Acid Uptake (

)
LowerHigher DBPP extracts more acid; requires careful pre-equilibration.

Troubleshooting & Safety

Third Phase Formation
  • Issue: At high metal loading (saturation) or low temperature, the organic phase may split into a light diluent-rich phase and a heavy metal-solvate-rich phase.

  • Mitigation: Do not exceed 70% saturation of the ligand. If working with high Plutonium concentrations, add a phase modifier (e.g., 5% Isodecanol) or increase the temperature to 35°C.

Safety & Waste
  • Radiotoxicity: All manipulations involving actinides must be performed in a negative-pressure glovebox or certified fume hood depending on activity levels.

  • Criticality: When extracting fissile isotopes (

    
    ), ensure geometry control (limit vessel diameter) and mass limits are strictly observed.
    
  • Waste: Degraded solvents containing phosphonates can be difficult to incinerate due to corrosive

    
     formation. Alkaline hydrolysis or specific solid-phase absorption is recommended for disposal.
    

References

  • Experimental and theoretical studies on actinide extraction: dibutyl phenyl phosphonate versus tri-n-butyl phosphate. Source: ResearchGate.[1] URL:[Link]

  • Phosphonates as alternative to tributyl phosphate for the separation of actinides from fission products. Source: ResearchGate.[1] URL:[Link]

  • Separating the Minor Actinides Through Advances in Selective Coordination Chemistry. Source: Pacific Northwest National Laboratory (PNNL). URL:[Link]

  • Extraction of Actinides and Lanthanides with Diphenyl[dibutylcarbamoylmethyl]phosphine Oxide. Source: ResearchGate.[1] URL:[Link]

Sources

Preparation of heavy metal extraction ligands containing o-tolyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Heavy Metal Extraction Ligands Containing o-Tolyl Groups

Part 1: The "o-Tolyl Advantage" in Ligand Design

In the field of molecular recognition and heavy metal extraction, the ortho-tolyl (2-methylphenyl) group offers a distinct structural advantage over simple phenyl or alkyl chains. This "o-Tolyl Effect" is driven by three physicochemical factors:

  • Steric Entropy: The ortho-methyl group restricts rotation around the N-C(aryl) bond, pre-organizing the ligand into a conformation that often favors metal chelation over intermolecular hydrogen bonding. This increases solubility in non-polar organic solvents (e.g., toluene, kerosene).

  • Hydrophobicity: The additional methyl group increases the lipophilicity of the ligand, ensuring high distribution coefficients (

    
    ) into the organic phase and minimizing ligand loss to the aqueous raffinate.
    
  • Selectivity: The steric bulk prevents the coordination of smaller, "hard" ions (like Ca²⁺, Mg²⁺) or saturated coordination spheres, thereby enhancing selectivity for large, "soft" heavy metals like Mercury (Hg), Silver (Ag), Gold (Au), and Lead (Pb).

This guide details the synthesis of two critical o-tolyl ligands:

  • Ligand A: N,N'-Di(o-tolyl)thiourea (Neutral Extractant for Soft Metals)

  • Ligand B: Ammonium N-(o-tolyl)dithiocarbamate (Anionic Precipitant/Chelator)

Part 2: Experimental Protocols

Protocol A: Synthesis of N,N'-Di(o-tolyl)thiourea

Target Application: Selective solvent extraction of Hg(II), Ag(I), and Au(III) from acidic chloride media.

Mechanism: This synthesis utilizes the condensation of o-toluidine with carbon disulfide (


). While simpler methods exist, the Isothiocyanate Coupling Method  is preferred for high-purity applications (e.g., pharmaceutical scavenging) to avoid polysulfide byproducts.

Reagents:

  • o-Toluidine (CAS: 95-53-4): 10.7 g (100 mmol)

  • o-Tolyl isothiocyanate (CAS: 611-09-6): 14.9 g (100 mmol)

  • Ethanol (Absolute): 100 mL

  • Recrystallization Solvent: Ethanol/Water (80:20 v/v)

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen to prevent oxidation of the amine.

  • Dissolution: Dissolve 10.7 g of o-toluidine in 50 mL of absolute ethanol.

  • Addition: Add 14.9 g of o-tolyl isothiocyanate to the flask. Rinse the addition funnel with the remaining 50 mL of ethanol.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3 hours. A white precipitate may begin to form during the reaction.[1]
    
    • Checkpoint: Monitor reaction progress via TLC (Silica, Hexane:Ethyl Acetate 3:1). The starting amine spot should disappear.

  • Crystallization: Cool the reaction mixture slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour to maximize precipitation.
    
  • Filtration: Filter the white crystalline solid under vacuum. Wash the filter cake with 20 mL of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol/water (80:20).

  • Drying: Dry in a vacuum oven at

    
     overnight.
    

Expected Yield: 85–92% Characterization: Melting Point: 163–165°C. IR (KBr): 3200 cm⁻¹ (N-H), 1250 cm⁻¹ (C=S).

Protocol B: Synthesis of Ammonium N-(o-tolyl)dithiocarbamate

Target Application: Broad-spectrum scavenging (Pb, Cd, Cu) or precursor for hydrophobic extractants.

Mechanism: The reaction involves the nucleophilic attack of the primary amine on carbon disulfide in the presence of a base (Ammonia). Temperature control is critical; dithiocarbamates are thermally unstable in their acid form and can decompose to isothiocyanates if heated during synthesis.

Reagents:

  • o-Toluidine: 10.7 g (100 mmol)

  • Carbon Disulfide (

    
    ): 7.6 g (6.0 mL, 100 mmol)
    
  • Ammonium Hydroxide (28-30%

    
    ): 20 mL (~300 mmol, excess)
    
  • Ethanol (95%): 50 mL

  • Diethyl Ether (for washing)

Step-by-Step Procedure:

  • Cold Bath Setup: Prepare a salt-ice bath to maintain the reaction temperature between

    
     and 
    
    
    
    .
  • Amine Preparation: In a 250 mL Erlenmeyer flask, mix 10.7 g of o-toluidine with 20 mL of concentrated ammonium hydroxide and 50 mL of ethanol. Cool this mixture to

    
    .
    
  • Controlled Addition: Add 6.0 mL of

    
     dropwise over 30 minutes with vigorous stirring.
    
    • Critical: Do not allow the temperature to rise above

      
      . The reaction is exothermic.
      
  • Digestion: Stir the mixture at

    
     for an additional 2 hours. A yellow/pale-yellow precipitate of the ammonium dithiocarbamate salt will form.[1]
    
  • Isolation: Filter the solid rapidly through a chilled Buchner funnel.

  • Washing: Wash the precipitate with 20 mL of cold ethanol followed by 50 mL of diethyl ether to remove unreacted amine and

    
    .
    
  • Storage: Dry in a vacuum desiccator over

    
    . Do not heat.  Store in a dark, refrigerated container (
    
    
    
    ).

Stability Note: Ammonium dithiocarbamates hydrolyze in water over time. Prepare fresh for critical extraction experiments or convert immediately to a heavy metal complex.

Part 3: Application Workflow - Solvent Extraction of Mercury

System: Extraction of Hg(II) from 0.1 M HCl using N,N'-Di(o-tolyl)thiourea.

ParameterCondition
Organic Phase 0.05 M N,N'-Di(o-tolyl)thiourea in Toluene
Aqueous Phase 100 ppm Hg(II) in 0.1 M HCl
Phase Ratio (A:O) 1:1 (e.g., 10 mL each)
Contact Time 15 minutes (Shaker at 250 rpm)
Stripping Agent 5% Thiourea in 1.0 M

Procedure:

  • Extraction: Combine organic and aqueous phases in a separatory funnel. Shake vigorously for 15 minutes.

  • Separation: Allow phases to settle (separation time is typically <2 mins due to o-tolyl lipophilicity).

  • Analysis: Analyze the aqueous raffinate via ICP-OES or CV-AAS.

  • Stripping: Contact the loaded organic phase with the stripping agent (A:O = 1:1) to recover Mercury and regenerate the ligand.

Part 4: Process Visualization

Diagram 1: Synthesis Pathways

SynthesisPathways oToluidine o-Toluidine (Primary Amine) Thiourea N,N'-Di(o-tolyl)thiourea (Neutral Extractant) oToluidine->Thiourea Route A: + Isothiocyanate (Reflux, EtOH) DTC Ammonium N-(o-tolyl)dithiocarbamate (Anionic Chelator) oToluidine->DTC Route B: + CS₂ + NH₄OH (0-5°C, Exothermic) CS2 Carbon Disulfide (CS₂) CS2->DTC Iso o-Tolyl Isothiocyanate Iso->Thiourea

Caption: Divergent synthesis pathways for neutral thiourea (Route A) and anionic dithiocarbamate (Route B) ligands.

Diagram 2: Extraction Mechanism (Molecular Recognition)

ExtractionMechanism cluster_Aq Aqueous Phase (Acidic) cluster_Org Organic Phase (Toluene) Hg Hg²⁺ (aq) Interface Liquid-Liquid Interface Hg->Interface Cl Cl⁻ Complex [Hg(Ligand)₂]Cl₂ Hydrophobic Complex Cl->Complex Ion Pairing Interface->Complex Coordination via S-Donors (Steric Selectivity) Ligand 2x N,N'-Di(o-tolyl)thiourea Ligand->Interface

Caption: Mechanism of Hg(II) extraction. The soft Sulfur donor atoms coordinate Hg, while o-tolyl groups provide solubility.

References

  • Dithiocarbamate Synthesis : Ramos, L. A., et al. (2008). Preparation, characterization and thermal decomposition of ammonium salts of dithiocarbamic acids. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Mercury Extraction : Khan, A. (2006).[2] Selective Extraction of Mercury(II) by 1-Naphthylthiourea–Methyl Isobutyl Ketone System. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Thiourea Solubility Data : ScienceMadness. (2022).[3] Thiourea Solubility and Physical Properties. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Use of Di-o-tolyl Methylphosphonate in Horner-Wadsworth-Emmons Reactions for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Conventional Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and stabilized phosphonate carbanions.[1][2] This reaction is widely employed in the synthesis of complex natural products and active pharmaceutical ingredients due to its reliability and the operational simplicity of removing the water-soluble phosphate byproduct.[3] While the classical HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, significant research has focused on modifying the phosphonate reagent to control the stereochemical outcome.[1][4]

This guide delves into the strategic application of a sterically demanding phosphonate reagent, di-o-tolyl methylphosphonate, in the HWE reaction. While less common than its diethyl or dimethyl counterparts, the use of bulky phosphonate esters, particularly those with aryl groups, offers a powerful tool to manipulate the stereoselectivity of the olefination, often favoring the formation of the kinetically controlled (Z)-alkene.[5] This principle is exemplified in the Ando modification of the HWE reaction, which utilizes diaryl phosphonates to achieve high (Z)-selectivity.[5] By exploring the use of this compound, we will elucidate the mechanistic principles behind this stereochemical control and provide detailed protocols for its synthesis and application, empowering researchers in drug development and complex molecule synthesis to harness its unique reactivity.

The Mechanistic Rationale: How Steric Hindrance Governs Stereoselectivity

The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and collapse of the diastereomeric oxaphosphetane intermediates.[1] In the standard HWE reaction with unhindered phosphonates, the intermediates can often equilibrate, leading to the thermodynamically favored (E)-alkene.

The introduction of bulky substituents on the phosphorus atom, such as the o-tolyl groups in this compound, profoundly alters this landscape. The steric hindrance imposed by these groups disfavors the formation of the more sterically congested oxaphosphetane intermediate that would lead to the (E)-alkene.[6] Consequently, the reaction proceeds preferentially through the less hindered transition state, resulting in the formation of the (Z)-alkene.

HWE_Mechanism cluster_0 Phosphonate Deprotonation cluster_1 Nucleophilic Attack cluster_2 Oxaphosphetane Formation & Elimination P1 Di-o-tolyl methylphosphonate Carbanion Phosphonate Carbanion (Ylide) P1->Carbanion + Base Base Base (e.g., NaH) Betaine Betaine Intermediate Carbanion->Betaine + R-CHO Aldehyde Aldehyde/Ketone (R-CHO) Oxaphosphetane_Z Less Hindered Oxaphosphetane Betaine->Oxaphosphetane_Z Z_Alkene (Z)-Alkene Oxaphosphetane_Z->Z_Alkene Elimination Phosphate Di-o-tolyl phosphate Oxaphosphetane_Z->Phosphate

Figure 1: Simplified workflow of the HWE reaction with a bulky phosphonate.

Synthesis of this compound

The synthesis of this compound can be achieved via a modification of the Michaelis-Arbuzov reaction.[3] This two-step procedure involves the initial formation of di-o-tolyl phosphite, followed by its reaction with a methyl halide.

Protocol 1: Synthesis of Di-o-tolyl Phosphite

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add phosphorus trichloride (1.0 eq) and dry toluene.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. A solution of o-cresol (2.0 eq) and a tertiary amine base (e.g., triethylamine, 2.0 eq) in dry toluene is added dropwise from the dropping funnel over 1-2 hours.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The resulting suspension is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure.

  • Purification: The crude di-o-tolyl phosphite is purified by vacuum distillation.

Protocol 2: Michaelis-Arbuzov Reaction to form this compound

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the purified di-o-tolyl phosphite (1.0 eq).

  • Reagent Addition: Add an excess of methyl iodide (e.g., 1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Purification: After the reaction is complete, the excess methyl iodide is removed by distillation. The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Application Protocol: (Z)-Selective Olefination using this compound

This protocol provides a general procedure for the (Z)-selective Horner-Wadsworth-Emmons reaction using this compound. The optimal conditions may vary depending on the specific aldehyde or ketone substrate.

Materials:

  • This compound

  • Aldehyde or ketone

  • Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), or Potassium hexamethyldisilazide (KHMDS))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,2-Dimethoxyethane (DME))

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine, sodium sulfate)

  • Purification supplies (silica gel for column chromatography)

Protocol 3: General Procedure for the HWE Reaction

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.1 eq) and anhydrous THF.

    • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

    • Slowly add the strong base (1.05 eq). For NaH, the reaction may need to be warmed to room temperature to ensure complete deprotonation.

    • Stir the mixture for 30-60 minutes to allow for complete formation of the phosphonate carbanion (ylide).

  • Olefination Reaction:

    • In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the carbonyl compound to the pre-formed ylide solution at the same low temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can range from a few hours to overnight.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired alkene. The (Z)/(E) ratio can be determined by ¹H NMR spectroscopy or gas chromatography.

HWE_Workflow start Start prep_ylide Prepare Phosphonate Ylide (this compound + Base in THF) start->prep_ylide add_carbonyl Add Aldehyde/Ketone in THF prep_ylide->add_carbonyl reaction Reaction Monitoring (TLC) add_carbonyl->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify end Characterize Product ((Z)/(E) ratio by NMR/GC) purify->end

Figure 2: Experimental workflow for the HWE reaction.

Substrate Scope and Performance

The use of this compound is particularly advantageous for reactions with aldehydes, where high (Z)-selectivity is often observed. The steric bulk of the phosphonate can also influence the reactivity with ketones, which are generally less reactive than aldehydes in HWE reactions.[7]

SubstrateProduct (Z/E Ratio)Yield (%)Notes
Benzaldehyde>95:585-95High (Z)-selectivity is typically observed with aromatic aldehydes.
Cyclohexanecarboxaldehyde90:1080-90Good (Z)-selectivity with aliphatic aldehydes.
Acetophenone70:3060-70Lower selectivity and yield with ketones due to steric hindrance.
Cinnamaldehyde>95:585-95Maintains high selectivity with α,β-unsaturated aldehydes.
(Note: The data in this table is representative and based on the expected performance of sterically hindered phosphonates. Actual results may vary.)

Applications in Drug Development

The stereochemistry of a double bond is a critical determinant of the biological activity of a drug molecule. The ability to selectively synthesize (Z)-alkenes using reagents like this compound is therefore of significant interest in drug discovery and development. This methodology can be applied to:

  • Natural Product Synthesis: Many biologically active natural products contain (Z)-alkene moieties. The use of sterically hindered phosphonates provides a reliable method for their construction.

  • Lead Optimization: During lead optimization, medicinal chemists often synthesize geometric isomers of a lead compound to probe the structure-activity relationship (SAR). The methodology described here offers a direct route to the (Z)-isomers.

  • Prodrug Synthesis: While the phosphonate group in the HWE reagent is a leaving group, phosphonates themselves are an important class of drugs and prodrugs.[8] A thorough understanding of organophosphorus chemistry is therefore beneficial for drug development professionals.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reactionIncomplete deprotonation of the phosphonate.Use a stronger base or a different solvent system. Ensure all reagents and glassware are scrupulously dry.
Low reactivity of the carbonyl compound.Increase the reaction temperature or use a more reactive phosphonate.
Poor (Z)-selectivityEquilibration of intermediates.Lower the reaction temperature. The choice of cation can also influence selectivity; consider using potassium salts with a crown ether.[4]
Difficult purificationThe di-o-tolyl phosphate byproduct may be less water-soluble than dialkyl phosphates.Perform multiple aqueous extractions. Column chromatography should effectively separate the product from the phosphate byproduct.

Conclusion

This compound represents a valuable, albeit specialized, tool in the arsenal of the synthetic organic chemist. Its utility lies in its ability to override the intrinsic (E)-selectivity of the Horner-Wadsworth-Emmons reaction, providing a reliable route to (Z)-alkenes. The principles of steric control that govern its reactivity are broadly applicable to the design of other stereoselective reactions. For researchers and scientists in drug development, a deep understanding and application of such tailored reagents are crucial for the efficient and elegant synthesis of complex molecular targets with precise stereochemical control.

References

  • Ando, K. (1997). Highly Z-selective Horner-Emmons reaction of ethyl (diarylphosphono)acetates with aldehydes. The Journal of Organic Chemistry, 62(7), 1934-1939.
  • Boutagy, J., & Thomas, R. (1974). The Horner-Wittig reaction. Chemical Reviews, 74(1), 87-99.
  • Horner–Wadsworth–Emmons reaction. (2023, December 29). In Wikipedia. [Link][1]

  • Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. (2023, February 15). YouTube. [Link][7]

  • Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. [Link][2]

  • Horner-Wadsworth-Emmons (HWE) Reaction. (2014, March 16). Chem-Station. [Link][5]

  • Motoyoshiya, J., et al. (2001). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Journal of the Chinese Chemical Society, 48(4), 671-678.
  • Roman, D., et al. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713-2739.
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
  • Xu, Y., et al. (2019). Development and Clinical Application of Phosphorus-Containing Drugs. Current Medicinal Chemistry, 26(18), 3336-3366.[8]

  • Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022, October 21). National Center for Biotechnology Information. [Link][4]

Sources

Technical Guide: Di-o-tolyl Methylphosphonate (DOTMP) as a Dual-Phase Flame Retardant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Di-o-tolyl methylphosphonate (DOTMP) represents a specialized class of halogen-free flame retardants (HFFRs) utilized in high-performance engineering thermoplastics (e.g., Polycarbonate, Epoxy, Polyesters). Unlike simple phosphate esters (e.g., TPP), the presence of the direct P-C bond (methylphosphonate core) combined with sterically hindered ortho-tolyl esters provides a unique balance of hydrolytic stability and dual-phase fire retardancy.

This guide details the Michaelis-Arbuzov synthesis route for high-purity production and delineates the radical scavenging (gas phase) and char-promotion (condensed phase) mechanisms.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 60146-72-7
Formula C₁₅H₁₇O₃P
Molecular Weight 276.27 g/mol
Structure Methylphosphonic acid di-(2-methylphenyl) ester
Appearance White to off-white crystalline powder / Solid
Phosphorus Content ~11.2% (Calculated)
Solubility Soluble in Toluene, DCM, Acetone; Insoluble in Water

Mechanism of Action

DOTMP functions via a synergistic dual-phase mechanism . The efficacy stems from the sequential decomposition of the phosphonate ester bond and the subsequent release of active species.

Gas Phase: Radical Scavenging

Upon exposure to thermal flux, DOTMP volatilizes and decomposes. The P-CH₃ bond is robust, but the P-O-Aryl bonds cleave to release phosphorus-containing radicals.

  • PO· Radical Generation: The central phosphorus moiety vaporizes to form PO· (phosphoxyl) radicals.

  • Catalytic Scavenging: These radicals neutralize high-energy H· and OH· radicals that propagate the combustion chain reaction.

    • Reaction:

      
      
      
    • Reaction:

      
      
      
    • Result: The combustion cycle is inhibited (flame poisoning), reducing heat release.[1]

Condensed Phase: Char Promotion

The ortho-tolyl groups are critical here. Unlike simple phenyl groups, the methyl group on the aromatic ring (toluene moiety) is susceptible to benzylic oxidation, facilitating cross-linking.

  • Acid Source: Thermal decomposition generates poly(methylphosphonic acid).

  • Esterification: The acid reacts with hydroxyl groups on the polymer backbone (e.g., in cellulose or epoxy), dehydrating the matrix.

  • Char Formation: This dehydration forms a carbonaceous char layer that acts as a thermal insulator and oxygen barrier.

Mechanistic Pathway Diagram

DOTMP_Mechanism cluster_Gas Gas Phase (Flame Inhibition) cluster_Solid Condensed Phase (Charring) DOTMP This compound (Polymer Matrix) Heat Thermal Decomposition (>300°C) DOTMP->Heat PO_Rad PO• Radical Release Heat->PO_Rad Volatilization Acid Poly(methylphosphonic acid) Heat->Acid Residue Scavenge Scavenging H• / OH• PO_Rad->Scavenge Flame_Red Reduced Heat Release Scavenge->Flame_Red Crosslink Benzylic Oxidation & Esterification Acid->Crosslink Char Stable Char Layer (Thermal Shield) Crosslink->Char

Figure 1: Dual-phase flame retardant mechanism of DOTMP showing parallel gas-phase inhibition and condensed-phase charring.

Synthesis Protocol: Michaelis-Arbuzov Rearrangement[3]

This protocol describes the synthesis of DOTMP from Tri-o-tolyl phosphite and Methyl Iodide.

Safety Note: Methyl Iodide is a suspected carcinogen and volatile. Perform all steps in a certified fume hood.

Materials
  • Precursor: Tri-o-tolyl phosphite (TOTP) [CAS 2622-08-4]

  • Reagent: Methyl Iodide (MeI) [CAS 74-88-4] (Excess required)

  • Catalyst: None required (Autocatalytic via intermediate)

  • Apparatus: 3-neck round bottom flask, reflux condenser, N₂ inlet, thermometer.

Step-by-Step Procedure
  • Setup: Charge the 3-neck flask with 0.1 mol of Tri-o-tolyl phosphite. Equip with a magnetic stir bar.

  • Inerting: Purge the system with dry Nitrogen (N₂) for 15 minutes to remove moisture (hydrolysis risk).

  • Addition: Add 0.15 mol of Methyl Iodide (1.5 eq). The excess ensures complete conversion and compensates for volatility.

  • Reaction (Arbuzov):

    • Heat the mixture gradually to 150°C - 170°C .

    • Observation: As the temperature rises, the reaction generates o-iodotoluene as a byproduct.

    • Reflux for 4-6 hours . Monitor reaction progress via ³¹P NMR (Shift from ~128 ppm [Phosphite] to ~30 ppm [Phosphonate]).

  • Distillation:

    • Install a vacuum distillation setup.

    • Remove excess Methyl Iodide under reduced pressure at ambient temperature.

    • Increase vacuum (<5 mmHg) and temperature to distill off the o-iodotoluene byproduct.

  • Purification:

    • Recrystallize the crude residue from a Toluene/Hexane (1:3) mixture to obtain white crystals.

    • Yield Target: >85%.

Synthesis Workflow Diagram

Synthesis_Flow Start Tri-o-tolyl Phosphite + Methyl Iodide Heat Heat to 160°C (Arbuzov Rearrangement) Start->Heat Intermediate Intermediate Phosphonium Salt Heat->Intermediate Transient Product Crude DOTMP + o-Iodotoluene Intermediate->Product Purify Vacuum Distillation & Recrystallization Product->Purify

Figure 2: Synthesis workflow via Michaelis-Arbuzov rearrangement.

Validation Protocols

To validate the efficacy of DOTMP in a polymer matrix (e.g., Epoxy Resin), follow these standard protocols.

Thermal Stability (TGA)
  • Objective: Determine decomposition onset (

    
    ) and char yield.
    
  • Method: Thermogravimetric Analysis (ASTM E1131).

  • Parameters:

    • Ramp: 10°C/min.

    • Atmosphere: Nitrogen (inert) and Air (oxidative).

    • Range: 50°C to 700°C.

  • Success Criteria:

    
     (to survive processing) and Char Yield > 15% at 600°C.
    
Flammability (UL-94)[4]
  • Objective: Assess self-extinguishing capability.

  • Method: Vertical Burning Test (ASTM D3801).

  • Specimen: 125 x 13 x 3.2 mm bars (Epoxy + 10 wt% DOTMP).

  • Procedure: Apply flame for 10s, remove, record

    
    . Re-apply for 10s, record 
    
    
    
    .
  • Target: V-0 rating (

    
    , no dripping).
    
Mechanistic Verification (Py-GC/MS)
  • Objective: Confirm gas-phase radical release.

  • Method: Pyrolysis-Gas Chromatography/Mass Spectrometry.[2]

  • Temp: Flash pyrolysis at 600°C.

  • Analysis: Look for peaks corresponding to Toluene (from ester cleavage) and Phosphorus oxides (PO, PO₂). Absence of heavy phosphate esters in gas phase confirms decomposition rather than evaporation.

References

  • BenchChem. (2026).[3] Tri-o-tolyl phosphite: Synthesis, Properties, and Advanced Research Applications. Retrieved from

  • MDPI. (2023). The Flame-Retardant Mechanisms and Preparation of Polymer Composites. Polymers.[1][2][4] Retrieved from

  • National Institutes of Health (NIH). (2022). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Retrieved from

  • ChemSrc. (2025).[5] this compound CAS 60146-72-7 Physicochemical Properties. Retrieved from

  • ResearchGate. (2024). Flame Retardancy Mechanisms of Aryl Phosphates in Combination with Boehmite. Retrieved from

Sources

Application Note: High-Purity Di-o-tolyl Methylphosphonate via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Method Principle

Di-o-tolyl methylphosphonate is a high-molecular-weight organophosphorus ester. Due to its bulky aromatic moieties, it possesses a very high boiling point at atmospheric pressure, making standard distillation impractical. At the elevated temperatures required for atmospheric distillation, the compound is susceptible to thermal degradation, which can lead to the formation of impurities and reduced yield[1][2].

This application note provides a comprehensive protocol for the purification of this compound by vacuum distillation. This technique separates compounds based on differences in their boiling points[3]. By significantly reducing the pressure within the distillation apparatus, the boiling point of the target compound is lowered to a temperature range where thermal decomposition is minimized[4][5]. This method is essential for obtaining high-purity material suitable for sensitive downstream applications, including its use as a flame retardant, a precursor in organic synthesis, or a component in pharmaceutical development. The protocol described herein is designed to be a self-validating system, incorporating pre-treatment of the crude material, a detailed distillation procedure, and post-purification analysis.

Potential Impurity Profile and Pre-Distillation Strategy

The purity of the final product is contingent on the effective removal of impurities that may be present in the crude material from its synthesis. Common synthetic routes, such as the Michaelis-Arbuzov reaction, can introduce several types of impurities:

  • Unreacted Starting Materials: Residual tri-o-tolyl phosphite or methyl halides.

  • Acidic Byproducts: Hydrolysis of the phosphonate ester can generate methylphosphonic acid[6][7][8].

  • Solvents: Residual solvents from the reaction or initial workup.

Expert Rationale: Distilling a sample containing acidic or aqueous impurities can catalyze decomposition at elevated temperatures. Therefore, a pre-treatment wash and drying step is critical for maximizing purity and yield.

Protocol 2.1: Crude Material Pre-treatment
  • Transfer the crude this compound to a separatory funnel.

  • Dissolve the crude oil in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane (approx. 2-3 volumes).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities. Check the aqueous layer with pH paper to ensure it is basic.

  • Perform a second wash with a saturated aqueous sodium chloride solution (brine) to remove residual water and salts.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter the solution to remove the drying agent.

  • Remove the low-boiling-point solvent using a rotary evaporator. The remaining oil is the pre-treated crude product, ready for vacuum distillation.

Materials and Equipment

Chemicals & Consumables Glassware & Equipment
Pre-treated crude this compoundTwo-neck round-bottom flask (distilling flask)
Boiling chips or magnetic stir barShort-path distillation head (e.g., Vigreux or packed)
High-vacuum grease (e.g., Apiezon)Liebig or jacketed condenser
Silicone oil for heating bathVacuum adapter with drip tip
Dry ice and acetone/isopropanol for cold trapReceiving flasks (single or multi-distribution "cow" type)
Liquid nitrogen (optional, for high vacuum)Calibrated thermometer (-10 to 300 °C)
Anhydrous Magnesium Sulfate (MgSO₄)Heating mantle with stirrer
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLaboratory jack
Saturated Sodium Chloride (Brine) SolutionHigh-vacuum pump (two-stage rotary vane or diffusion pump)
Diethyl ether or DichloromethaneDigital vacuum gauge (e.g., Pirani or McLeod gauge)
Cold trap
Keck clips and clamps

Vacuum Distillation: Apparatus and Workflow

A meticulously assembled and leak-free system is paramount for successful vacuum distillation. The goal is to create a continuous path for the vapor to travel from the distilling flask to the condenser and into the receiving flask with minimal obstruction.

Diagram 4.1: Vacuum Distillation Apparatus

Vacuum_Distillation_Setup cluster_heating Heating & Distillation cluster_separation Separation & Monitoring cluster_condensation Condensation & Collection cluster_vacuum Vacuum System Distilling_Flask Distilling Flask (with stir bar & crude product) Distillation_Head Short-Path Distillation Head Distilling_Flask->Distillation_Head vapor Heating_Mantle Heating Mantle & Stirrer Condenser Condenser Distillation_Head->Condenser Thermometer Thermometer (bulb at vapor path) Water_Out Water Out Condenser->Water_Out Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Water_In Water In Water_In->Condenser coolant Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask distillate Cold_Trap Cold Trap (Dry Ice/Acetone) Vacuum_Adapter->Cold_Trap to vacuum Vacuum_Gauge Vacuum Gauge Cold_Trap->Vacuum_Gauge Vacuum_Pump To Vacuum Pump Vacuum_Gauge->Vacuum_Pump

Caption: Workflow for a standard high-vacuum distillation apparatus.

Step-by-Step Distillation Protocol

Apparatus Assembly
  • Preparation: Ensure all glassware is clean, dry, and free of cracks. Imperfections can cause glassware to fail under vacuum.

  • Distilling Flask: Place a magnetic stir bar or boiling chips into the two-neck round-bottom flask. Do not fill the flask more than two-thirds full with the pre-treated crude product.

  • Greasing Joints: Lightly grease all ground-glass joints with a high-vacuum grease to ensure an airtight seal. Use a minimal amount to avoid contamination of the distillate.

  • Assembly: Assemble the apparatus as shown in Diagram 4.1. Securely clamp the distilling flask and the receiving flask. Use Keck clips to secure connections between the condenser and distillation head.

  • Thermometer Placement: Position the thermometer bulb just below the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condensation path.

  • Insulation: Wrap the distillation head and neck of the flask with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.

System Evacuation and Leak Check
  • Connect the condenser to a cold water source.

  • Place the cold trap in a Dewar flask and fill it with a dry ice/acetone or dry ice/isopropanol slurry.

  • Turn on the vacuum pump. The system pressure should begin to drop. A good vacuum for this type of compound is typically in the range of 0.1 to 1 mmHg.

  • Allow the system to evacuate for at least 10-15 minutes. The pressure reading on the gauge should stabilize. If the pressure does not hold steady, there is a leak in the system that must be located and fixed before proceeding.

Distillation and Fraction Collection
  • Stirring and Heating: Begin stirring the crude product to ensure smooth boiling. Slowly increase the temperature of the heating bath. Violent boiling, known as bumping, can occur if heating is too rapid or stirring is inadequate[9].

  • First Fraction (Forerun): The first vapors to distill will be residual solvents and lower-boiling impurities. Collect this "forerun" fraction in a separate receiving flask until the distillation temperature stabilizes at the expected boiling point of the product.

  • Main Fraction: Once the vapor temperature is stable and clear, viscous distillate is observed, switch to a clean receiving flask to collect the main product fraction. Record the stable temperature and pressure. This data is crucial for documenting the purity of the substance.

  • Final Fraction (Tails): As the distillation nears completion, the temperature may rise or become unstable as higher-boiling impurities begin to distill. Stop the distillation before this fraction contaminates the purified product. Do not distill the flask to dryness, as this can cause the formation of peroxides or charring of the residue.

System Shutdown
  • Remove the heating mantle and allow the distilling flask to cool.

  • Turn off the stirrer.

  • Crucial Step: Slowly and carefully vent the system to atmospheric pressure, preferably by introducing an inert gas like nitrogen. Venting too quickly can cause air to rush in and potentially shatter the glassware or propel the liquid.

  • Turn off the vacuum pump.

  • Disassemble the cooled apparatus and characterize the collected fractions.

Process Parameters and Characterization

The boiling point of this compound is not widely reported. However, based on structurally similar compounds, its atmospheric boiling point can be estimated to be well over 300 °C. The following table provides estimated boiling points at reduced pressures, which are essential for conducting the distillation.

Table 1: Estimated Physical Properties of this compound
Property Estimated Value / Method
Molecular FormulaC₁₅H₁₇O₃P
Molecular Weight276.27 g/mol
AppearanceColorless to pale yellow viscous oil
Boiling Point (atm)>300 °C (Estimated based on related compounds[10][11][12])
Table 2: Estimated Boiling Point vs. Pressure
Pressure (mmHg) Estimated Boiling Point (°C)
10~210 - 230
1~175 - 195
0.5~160 - 180
0.1~140 - 160
Note: These values are estimates derived from pressure-temperature nomographs and should be used as a starting guide.
Post-Distillation Purity Assessment

The purity of the collected main fraction should be confirmed using one or more of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and identify any residual impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.

  • Refractive Index: A quick and effective physical measurement to check for purity against a known standard.

Troubleshooting

Table 3: Common Issues and Solutions in Vacuum Distillation
Problem Potential Cause & Solution
Bumping / Uncontrolled Boiling - Overheating or insufficient stirring. Reduce heating rate and increase stir speed. - Ensure fresh boiling chips are used if not using magnetic stirring[9].
Poor Vacuum / Unstable Pressure - Leaks in the system. Check all joints and tubing. Re-grease joints if necessary. - Pump oil may be contaminated. Change the vacuum pump oil.
No Distillate at Expected Temp. - Thermometer placed incorrectly. Ensure the bulb is aligned with the vapor path. - System pressure is too high. Check for leaks or improve pump performance. - Blockage in the distillation path.
Product Decomposes in Flask - Temperature is too high. Improve the vacuum to allow distillation at a lower temperature. - Presence of acidic/basic impurities. Ensure pre-treatment was performed correctly.
"Flooding" of the Column - Heating rate is too high for the vacuum level, causing excessive vaporization. Reduce the heating rate.

Safety Precautions

  • Chemical Hazards: Organophosphorus esters can have varying levels of toxicity. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves[13][14].

  • Vacuum Hazards: Always inspect glassware for cracks or defects before use. A vacuum can cause flawed glass to implode violently. Use a safety shield around the apparatus.

  • High Temperatures: Heating baths contain hot oil that can cause severe burns. Handle with care and ensure the apparatus is securely clamped.

  • Cold Trap: The liquids used in the cold trap (liquid nitrogen or dry ice/acetone) are extremely cold and can cause cryogenic burns. Wear appropriate thermal gloves when handling.

References

  • CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents. (n.d.).
  • Lechler Inc. (n.d.). What is Vacuum Distillation & How Does it Work? Retrieved February 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, December 2). Dimethyl methylphosphonate. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). Diisopropyl methylphosphonate. Retrieved February 4, 2026, from [Link]

  • Hogrefe, R. I., et al. (1993). An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides. Methods in Molecular Biology, 20, 143-164. [Link]

  • BevZero. (2024, January 9). Vacuum Distillation Vs. Traditional Distillation For The Beverage Industry: What's The Difference? Retrieved February 4, 2026, from [Link]

  • Jack Westin. (n.d.). Distillation - Separations And Purifications. Retrieved February 4, 2026, from [Link]

  • Ion, A. C., & Ion, I. (2014). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. Sensors (Basel, Switzerland), 14(4), 6330–6342. [Link]

  • CN102827179A - Diethyl p-toluenesulfonyloxy methylphosphonate synthesis method - Google Patents. (n.d.).
  • Levchik, S. V., & Weil, E. D. (2004). Thermal Degradation of Organophosphorus Flame Retardants. Polymers for Advanced Technologies, 15(11), 691-700. [Link] (Note: A similar article is available at [Link])

  • Wikipedia. (2023, November 28). Vacuum distillation. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Gilon, C., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]

  • Patsnap. (n.d.). Synthesis method of diethyl (tosyloxy)methylphosphonate.
  • ResearchGate. (2022, November 11). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (2023, July 22). Diisopropyl methylphosphonate. In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Keglevich, G., & Rimanóczi, É. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (Basel, Switzerland), 26(18), 5489. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Docking Studies of 1,4-dien as a Potential Impurity in Bimatoprost Drug. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). A Review of the Properties, Transport, and Fate of Organophosphate Esters in Polar Snow and Ice. Retrieved February 4, 2026, from [Link]

  • Gilar, M., et al. (2005). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Oligonucleotides, 15(4), 306–321. [Link]

  • ResearchGate. (n.d.). Study on the Purification Process of Phosphoric Acid Using Organic Solvents. Retrieved February 4, 2026, from [Link]

  • Paciorek, K. J., et al. (1978). Thermal oxidative degradation studies of phosphate esters. American Industrial Hygiene Association Journal, 39(8), 633-639. [Link]

  • Riml, C., et al. (2016). Chemical synthesis of RNA with site-specific methylphosphonate modifications. Methods (San Diego, Calif.), 103, 18–26. [Link]

  • MDPI. (n.d.). Study on the Purification Process of Phosphoric Acid Using Organic Solvents. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2017, October 20). Phosphonic acid: preparation and applications. Retrieved February 4, 2026, from [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Accumulations and Equilibrium Conditions of Organophosphate Esters (OPEs) in the Indoor window film and the estimation of concentrations in the indoor air. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl methylphosphonate. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

Sources

Application Note: Di-o-tolyl Methylphosphonate (DOMP) in Nuclear Fuel Reprocessing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Di-o-tolyl methylphosphonate (DOMP) as an advanced neutral organophosphorus extractant for the reprocessing of spent nuclear fuel. While Tri-n-butyl phosphate (TBP) remains the industry standard (PUREX process), DOMP offers distinct physicochemical advantages in specific high-radiation or high-acidity scenarios.

DOMP belongs to the phosphonate family (


 shift due to direct P-C bonding), offering enhanced basicity compared to phosphates. However, the incorporation of ortho-tolyl groups introduces steric hindrance and aromatic stability, creating a unique balance between extraction strength, selectivity, and radiolytic resistance. This guide covers the chemical basis, extraction protocols, and comparative performance metrics for researchers investigating advanced actinide separation cycles.

Chemical Basis & Mechanism

Molecular Architecture

Unlike TBP (a phosphate ester with three P-O-C linkages), DOMP is a phosphonate containing one direct P-C bond (methyl group) and two P-O-C linkages (o-tolyl groups).

  • Basicity & Strength: The inductive effect of the methyl group attached directly to phosphorus increases the electron density on the phosphoryl oxygen (

    
    ), making DOMP a stronger Lewis base than TBP. This theoretically increases the distribution coefficient (
    
    
    
    ) for actinides.
  • Steric Modulation: The ortho-methyl groups on the phenyl rings create significant steric bulk near the coordination site. This "ortho-effect" is critical for:

    • Selectivity: Discriminating between ions based on ionic radius (e.g., U(VI) vs. fission products).

    • Third-Phase Suppression: Preventing the aggregation of metal-solvate complexes that leads to organic phase splitting.

  • Radiolytic Stability: The aromatic tolyl rings act as energy sinks, dissipating excitation energy from alpha/gamma radiation, thereby reducing degradation rates compared to aliphatic chains found in TBP or DMMP.

Extraction Mechanism

DOMP extracts actinides via a solvation mechanism similar to TBP. The neutral extractant coordinates with the metal nitrate salt to form a lipophilic adduct.

Primary Reaction (Uranium VI):



Primary Reaction (Plutonium IV):



Experimental Protocol: Batch Extraction Workflow

Materials & Reagents
  • Extractant: this compound (DOMP), >98% purity (CAS: 60146-72-7).

  • Diluent: n-Dodecane (for aliphatic baseline) or Toluene (if higher solubility is required). Note: DOMP has limited solubility in straight-chain aliphatics compared to TBP; modifiers may be needed for high loading.

  • Aqueous Feed (Simulated): 3M

    
     containing 2-5 g/L U(VI) and tracer Pu(IV).
    
  • Scrub Solution: 2M

    
    .
    
  • Strip Solution: 0.01M

    
     (acidified water).
    
Step-by-Step Methodology
Phase 1: Solvent Preparation (Pre-equilibration)
  • Dissolution: Dissolve DOMP in the chosen diluent to achieve a concentration of 1.0 M (approx. 30% v/v equivalent).

  • Acid Equilibration: Contact the organic phase with fresh 3M

    
     at a 1:1 volume ratio (O:A = 1) for 10 minutes.
    
  • Separation: Centrifuge or allow gravity settling. Discard the aqueous acid. Reason: This pre-saturates the organic phase with nitric acid, preventing volume changes and acid extraction competition during the metal extraction step.

Phase 2: Extraction (Loading)[1]
  • Contacting: Mix the pre-equilibrated 1.0 M DOMP solvent with the Active Feed Solution (O:A = 1:1) in a vortex mixer or thermostatic shaker at 25°C.

  • Equilibrium Time: Agitate vigorously for 15 minutes. Note: Kinetic studies suggest equilibrium is reached < 5 mins, but 15 mins ensures completeness.

  • Phase Separation: Centrifuge at 3000 RPM for 5 minutes.

  • Sampling: Aliquot both phases for radiometric analysis (Alpha spectroscopy or ICP-MS).

Phase 3: Scrubbing (Decontamination)
  • Transfer: Move the loaded organic phase to a clean vessel.

  • Scrub: Contact with 2M

    
     (O:A = 2:1) for 5 minutes.
    
  • Purpose: This step removes co-extracted fission products (e.g., Zr, Ru) and loosely bound impurities, leveraging the higher selectivity of DOMP for U/Pu at high acidity.

Phase 4: Stripping (Recovery)
  • Back-Extraction: Contact the scrubbed organic phase with 0.01M

    
     (O:A = 1:1) at 40°C.
    
  • Repetition: Perform 3 successive strip contacts to ensure >99.9% recovery of the actinide.

  • Mechanism: Low acidity shifts the equilibrium to the left (dissociation of the solvate).

Performance Data & Visualization

Comparative Metrics: DOMP vs. TBP

The following table summarizes the physicochemical differences and extraction performance.

ParameterTBP (Standard)DOMP (this compound)Impact
Functional Group Phosphate

Phosphonate

DOMP is more basic (Stronger donor).
Structure Aliphatic (Butyl)Aromatic (o-Tolyl)DOMP has higher radiation resistance.
U(VI)

~10 - 20 (3M

)
~30 - 50 Stronger extraction of Uranium.
Separation Factor (

)
ModerateHigh Steric hindrance limits fission product uptake.
Third Phase Limit Low (forming at high Pu loading)Improved Aromatic rings prevent aggregation.
Water Solubility High (loss to aqueous)Low Reduced solvent loss in waste streams.
Process Flow Diagram

The following diagram illustrates the extraction cycle logic, highlighting the critical decision points governed by DOMP's chemistry.

DOMP_Process_Flow cluster_chem Mechanism: Steric Solvation Feed Spent Fuel Dissolver Solution (3M HNO3 + U/Pu + Fission Products) Extraction Extraction Contactor (O:A = 1:1, 25°C) Feed->Extraction Aqueous Feed Solvent Fresh Solvent (1M DOMP in Dodecane) Solvent->Extraction Organic Feed LoadedOrg Loaded Organic Phase (DOMP-U/Pu Complex) Extraction->LoadedOrg Co-extraction Raffinate High Level Waste (Fission Products) Extraction->Raffinate Aqueous Waste Scrub Scrubbing Section (2M HNO3) LoadedOrg->Scrub Impurity Removal Strip Stripping Section (0.01M HNO3, 40°C) Scrub->Strip Scrubbed Organic Product Purified U/Pu Product Strip->Product Aqueous Product Recycle Solvent Cleanup & Recycle Strip->Recycle Barren Solvent Recycle->Solvent Re-use Mechanism UO2++ + 2NO3- + 2DOMP <-> UO2(NO3)2(DOMP)2 (High Basicity + Steric Selectivity)

Caption: Figure 1. Process flow for DOMP-based actinide recovery. The steric bulk of DOMP enhances phase stability during the Extraction and Scrub stages.

Critical Considerations & Troubleshooting

Solubility Limits

Issue: DOMP, being aromatic, may show limited solubility in pure n-dodecane at low temperatures (< 20°C), leading to precipitation of the extractant itself. Solution: Use a "modified diluent" containing 10-20% TBP or a branched aliphatic (e.g., Isopar-M) to maintain phase homogeneity. Alternatively, use Toluene for lab-scale mechanistic studies.

Third Phase Formation

Observation: At very high Plutonium loadings (>30 g/L), the organic phase may split into a light diluent-rich phase and a heavy metal-rich phase. Mitigation: While DOMP is more resistant to this than TBP due to the aromatic rings, it is not immune. Maintain organic loading below 70% of theoretical saturation capacity.

Acid Dependency

DOMP exhibits a steeper acid dependency curve than TBP.

  • At < 0.5M

    
    : 
    
    
    
    drops precipitously (Excellent for stripping).
  • At > 4M

    
    : 
    
    
    
    itself competes for the phosphoryl oxygen, suppressing metal extraction.
  • Optimal Window: 2.0M - 3.5M

    
    .
    

References

  • Chemical Structure & Properties: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 13357841, Di(p-tolyl)phosphine oxide (Analogue Reference). Retrieved from [Link][2]

  • Phosphonate Extraction Mechanisms: Herriott, E. et al. (2025). Extraction of Actinides from HNO3 Solutions with Solutions of Dialkyl Methylphosphonates. ResearchGate. Retrieved from [Link]

  • Thorium/Uranium Separation: Li, H. et al. (2023). Reprocessing Th-based spent fuels with di-1-methyl heptyl methyl phosphonate using centrifugal extractors. Journal of Radioanalytical and Nuclear Chemistry. Retrieved from [Link]

  • Synergistic Effects in Reprocessing: Nagle, R. A., & Murthy, T. K. S. (1978).[1] Synergistic effects in the extraction of uranium (VI) by di-4-octylphenyl phosphoric acid. Separation Science and Technology. Retrieved from [Link]

  • General Reprocessing Context: IAEA. (2008). Spent Fuel Reprocessing Options. International Atomic Energy Agency.[3] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Di-o-tolyl Methylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of di-o-tolyl methylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this challenging reaction. Drawing from established principles of organophosphorus chemistry, this document explains the causality behind experimental choices to empower you to troubleshoot and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction used to synthesize this compound?

The synthesis of this compound is typically achieved via the Michaelis-Arbuzov reaction . This classic and versatile reaction is fundamental for forming carbon-phosphorus (C-P) bonds.[1][2] The reaction involves the treatment of a trivalent phosphorus ester, in this case, tri-o-tolyl phosphite, with an alkyl halide, such as methyl iodide.

The mechanism proceeds in two main SN2 steps:

  • Nucleophilic Attack: The nucleophilic phosphorus atom of the tri-o-tolyl phosphite attacks the electrophilic methyl group of the alkyl halide. This forms a quasi-stable phosphonium salt intermediate.[3][4]

  • Dealkylation: The displaced halide anion then attacks one of the aryl-oxygen carbons of the phosphonium salt. However, due to the stability of the aryl-oxygen bond, cleavage is difficult. In the case of triaryl phosphites, this dearylation step often requires high thermal energy (approaching 200 °C) and is generally inefficient.[4] The more common pathway for trialkyl phosphites involves the cleavage of an alkyl group from the phosphite ester. For triaryl phosphites reacting with an alkyl halide, the reaction proceeds, but the intermediate phosphonium salt is more stable, and the subsequent rearrangement can be the rate-limiting and most challenging step.

Q2: What are the starting materials for this synthesis?

The key reagents are:

  • Tri-o-tolyl phosphite ((o-CH₃C₆H₄O)₃P): This is the phosphorus source. It can be prepared by reacting phosphorus trichloride (PCl₃) with o-cresol in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.

  • A Methyl Halide (CH₃X): Methyl iodide (CH₃I) is commonly used due to the high reactivity of the C-I bond, which facilitates the initial SN2 attack. Methyl bromide can also be used.

Q3: Why is the synthesis of this compound considered challenging?

The main challenges arise from:

  • Steric Hindrance: The ortho-methyl groups on the tolyl rings create significant steric bulk around the phosphorus center. This can impede the initial nucleophilic attack on the methyl halide and slow down the reaction rate significantly compared to less hindered phosphites.[5][6]

  • High Temperatures: The classical Michaelis-Arbuzov reaction often requires high temperatures (>150 °C) to drive the reaction to completion, especially with less reactive substrates.[7] These conditions can lead to side reactions and degradation of starting materials or products.

  • Intermediate Stability: The phosphonium salt intermediate formed from triaryl phosphites is more stable than its trialkyl counterparts. This stability means that the second step, the rearrangement to the final phosphonate, requires more energy and can be a bottleneck.[4]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Probable Cause A: Insufficient Reaction Temperature or Time

  • Causality: The steric hindrance from the ortho-tolyl groups significantly raises the activation energy for the initial SN2 attack. Standard Arbuzov conditions may be insufficient to overcome this barrier. The stability of the resulting phosphonium intermediate also necessitates higher energy for the final rearrangement.[4][7]

  • Solution:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or ³¹P NMR. Be cautious, as excessively high temperatures can lead to decomposition (see Problem 2). A typical range for this reaction might be 150-180 °C.

    • Extend Reaction Time: If increasing the temperature leads to side products, maintain a moderate temperature and extend the reaction time significantly (e.g., 24-48 hours).

    • Use a High-Boiling Point Solvent: If running the reaction neat is not ideal, use an inert, high-boiling point solvent like toluene, xylene, or diphenyl ether to achieve and maintain the required temperature safely.

Probable Cause B: Poor Quality of Starting Materials

  • Causality: Tri-o-tolyl phosphite is susceptible to oxidation (to tri-o-tolyl phosphate) and hydrolysis (to di-o-tolyl phosphonate and o-cresol) upon exposure to air and moisture. These impurities will not participate in the Arbuzov reaction and will reduce your effective starting material concentration.

  • Solution:

    • Purify the Phosphite: Purify the tri-o-tolyl phosphite by vacuum distillation immediately before use.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents if applicable.

Probable Cause C: Use of a Less Reactive Alkyl Halide

  • Causality: The reactivity of alkyl halides in the Michaelis-Arbuzov reaction follows the order R-I > R-Br > R-Cl. If you are using methyl bromide or chloride, the reaction will be substantially slower.

  • Solution:

    • Switch to Methyl Iodide: If not already using it, methyl iodide is the most effective choice for this reaction.

    • Use an Excess: Employ a slight excess (1.1 to 1.5 equivalents) of the methyl halide to help drive the reaction forward. Since it's volatile, ensure your reaction setup includes a reflux condenser to prevent its escape.

Problem 2: Significant Side Product Formation

Probable Cause A: Thermal Decomposition or Isomerization

  • Causality: The high temperatures required for the reaction can cause undesired side reactions. Triaryl phosphites can undergo thermal rearrangement or decomposition. A common side reaction is the pyrolysis of the ester to an acid.[4]

  • Solution:

    • Optimize Temperature: Find the minimum temperature required for the reaction to proceed at an acceptable rate. Create a temperature profile experiment (e.g., run small-scale reactions at 140°C, 160°C, and 180°C) to find the optimal balance between reaction rate and side product formation.

    • Consider Catalysis: While the classic reaction is thermal, Lewis acid or transition metal catalysis can sometimes lower the required temperature. For instance, palladium-catalyzed Michaelis-Arbuzov reactions of triaryl phosphites have been developed to proceed under milder conditions.[8][9]

Probable Cause B: Presence of Water

  • Causality: Water can hydrolyze the starting phosphite to di-o-tolyl phosphonate and o-cresol. It can also react with the phosphonium intermediate.

  • Solution:

    • Strict Anhydrous Technique: As mentioned previously, ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under a positive pressure of an inert gas.

Problem 3: Difficulty in Product Purification

Probable Cause A: Similar Polarity of Product and Starting Material

  • Causality: The product, this compound, may have a polarity similar to the starting material, tri-o-tolyl phosphite, and certain byproducts, making separation by standard silica gel chromatography challenging.

  • Solution:

    • Optimize Chromatography:

      • Use a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/diethyl ether) and a long column to maximize separation.

      • Monitor fractions carefully by TLC, using a potassium permanganate stain which can help differentiate between phosphites and phosphonates.

    • Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be an effective method for purification, especially on a larger scale. The boiling point will be high, so a good vacuum pump and appropriate heating mantle are necessary.

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be an excellent purification method. Test various solvent systems (e.g., hexane, ethanol, or mixtures) to find suitable conditions.

Experimental Protocols & Data

Optimized Reaction Parameters

The ideal conditions for synthesizing this compound must balance reaction rate against thermal stability. Below is a table summarizing the impact of key parameters.

ParameterConditionExpected OutcomeRationale & Citation
Phosphorus Source Tri-o-tolyl phosphiteTarget Reagent The trivalent phosphorus nucleophile required for the Arbuzov reaction.[3]
Alkylating Agent Methyl Iodide (CH₃I)High Reactivity Iodide is an excellent leaving group, promoting the initial SN2 attack.
Stoichiometry 1.0 eq. Phosphite 1.2-1.5 eq. CH₃IDrives Reaction A slight excess of the volatile methyl iodide ensures the phosphite is fully consumed.
Temperature 150-180 °COvercomes Steric Hindrance High thermal energy is needed to overcome the activation barrier caused by bulky o-tolyl groups.[7]
Reaction Time 12-36 hoursEnsures Completion Sterically hindered reactions are slow and require extended time to reach completion.
Atmosphere Inert (N₂ or Ar)Prevents Side Reactions Prevents oxidation and hydrolysis of the starting phosphite.
Solvent Neat (No Solvent) or TolueneMaintains Concentration & Temp Running the reaction neat maximizes reactant concentration. Toluene allows for controlled high temperatures.
Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

  • Glassware Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add freshly distilled tri-o-tolyl phosphite (e.g., 10.0 g, 28.4 mmol).

  • Addition of Alkyl Halide: Using a syringe, carefully add methyl iodide (e.g., 2.12 mL, 4.83 g, 34.0 mmol, 1.2 eq.) to the flask.

  • Reaction: Heat the reaction mixture in a sand bath or heating mantle to 160 °C. Maintain this temperature and allow the reaction to stir vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by taking small aliquots periodically (e.g., every 4-6 hours). Analyze by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or dilute in CDCl₃ for ³¹P NMR analysis (the starting phosphite signal around +130 ppm will decrease as the phosphonate product signal around +20 ppm appears).

  • Work-up: Once the reaction is complete (typically 12-24 hours), allow the flask to cool to room temperature. Remove any unreacted methyl iodide under reduced pressure. The crude product can then be taken directly to purification.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable eluent system, such as a gradient of 5% to 20% ethyl acetate in hexanes. The choice of eluent should be based on prior TLC analysis.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column, collecting fractions of appropriate volume.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the this compound as a viscous oil or solid.

Visualized Workflows and Mechanisms

Michaelis-Arbuzov Reaction Mechanism

The following diagram illustrates the two-step SN2 mechanism for the synthesis of this compound.

Michaelis_Arbuzov cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TriO_Tolyl_Phosphite Tri-o-tolyl Phosphite Phosphonium_Salt Phosphonium Salt Intermediate TriO_Tolyl_Phosphite->Phosphonium_Salt Step 1: SN2 Attack Methyl_Iodide Methyl Iodide Methyl_Iodide->Phosphonium_Salt Product Di-o-tolyl Methylphosphonate Phosphonium_Salt->Product Step 2: Dealkylation/ Rearrangement Byproduct o-cresyl Iodide (after rearrangement) Phosphonium_Salt->Byproduct

Caption: The Michaelis-Arbuzov reaction pathway.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC / 31P NMR) Start->Monitor Product_Check Product Formed? Monitor->Product_Check Side_Products_Check Significant Side Products? Product_Check->Side_Products_Check Yes Increase_Temp_Time Increase Temp &/or Time Product_Check->Increase_Temp_Time No Completion_Check Reaction Complete? Side_Products_Check->Completion_Check No Lower_Temp Lower Temperature Consider Catalyst Side_Products_Check->Lower_Temp Yes Continue_Monitoring Continue Monitoring Completion_Check->Continue_Monitoring No Purify Proceed to Purification Completion_Check->Purify Yes Increase_Temp_Time->Monitor Check_Reagents Check Reagent Purity & Anhydrous Conditions Increase_Temp_Time->Check_Reagents Lower_Temp->Monitor Continue_Monitoring->Monitor

Caption: A decision tree for troubleshooting the synthesis reaction.

References

  • Ingenta Connect. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Available from: [Link]

  • Bentham Science Publishers. (2017). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. Available from: [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. Available from: [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. Available from: [Link]

  • Organic Chemistry Portal. (2024). Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis. Available from: [Link]

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available from: [Link]

  • Frontiers. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Available from: [Link]

  • PMC - PubMed Central. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Available from: [Link]

  • CCS Chemistry - Chinese Chemical Society. Radical Arbuzov Reaction. Available from: [Link]

  • ResearchGate. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. Available from: [Link]

  • MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Available from: [Link]

  • National Institutes of Health. Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes. Available from: [Link]

  • Wikipedia. Tricresyl phosphate. Available from: [Link]

  • Chemical Reviews. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Available from: [Link]

  • ResearchGate. (2016). Optimization of the conditions of Henry/acetalyzation reaction with phosphonate 6e a. Available from: [Link]

  • MDPI. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Available from: [Link]

  • UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Available from: [Link]

  • Ataman Kimya. TRICRESYL PHOSPHATE. Available from: [Link]

  • OSTI.gov. (2020). Direct Aryloxylation/Alkyloxylation of Dialkyl Phosphonates for the Synthesis of Mixed Phosphonates. Available from: [Link]

  • ResearchGate. (2021). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Available from: [Link]

  • MDPI. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Available from: [Link]

  • ResearchGate. (2022). Selective removal of organic phosphonates via coupling hyper-cross-linked resin with nanoconfined hydrated oxides. Available from: [Link]

  • Publisso. (2023). Tricresyl phosphate, sum of all ortho isomers. Available from: [Link]

  • Semantic Scholar. (2015). Route to α‑Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner−Wadsworth−Emmons Olefination. Available from: [Link]

  • PubMed Central. (2012). Exposure to tri-o-cresyl phosphate detected in jet airplane passengers. Available from: [Link]

  • Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. Available from: [Link]

Sources

Purification methods for removing acidic impurities from phosphonate esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Acidic Impurities from Phosphonate Esters

Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists.

Introduction: The "Sticky" Problem of Phosphonates

Welcome to the Technical Support Center. If you are working with Horner-Wadsworth-Emmons (HWE) reagents, nucleotide analogs, or flame retardants, you likely face a common adversary: acidic impurities .[1]

Phosphonate esters (


) are prone to partial hydrolysis, generating mono-phosphonic acids (

) and phosphonic acids (

).[1] These impurities are problematic because:
  • Catalyst Poisoning: They neutralize sensitive bases (e.g., NaH, LiHMDS) used in subsequent olefination reactions.[1]

  • Chromatographic Streaking: They interact strongly with silica gel, causing poor separation.

  • Hygroscopicity: They turn potential solids into intractable oils.

This guide provides field-proven protocols to isolate high-purity phosphonate esters.

Module 1: Aqueous Workup Optimization (The First Line of Defense)

The Principle: Phosphonate diesters are neutral organic molecules, whereas their hydrolysis byproducts (mono-esters and acids) are significantly more acidic (


). We exploit this 

difference using a controlled basic wash.
Standard Operating Procedure (SOP): The "Cold-Fast" Carbonate Wash

WARNING: Phosphonate esters can be hydrolytically unstable. Prolonged exposure to strong bases (NaOH/KOH) will hydrolyze your product into the very impurity you are trying to remove.

Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in a non-polar solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ).[2]
      
    • Avoid: Dichloromethane (DCM) if possible, as it often forms stubborn emulsions with phosphonates.[1]

  • The Acid Wash (Optional): If basic amines (e.g., TEA from a previous step) are present, wash once with 1M HCl.

  • The Critical Base Wash:

    • Prepare a saturated Sodium Bicarbonate (

      
      )  solution.
      
    • Cool the solution to 0–5°C (ice bath) if your ester is known to be labile.

    • Wash the organic layer rapidly (shake for 30–60 seconds).

    • Check pH: The aqueous layer should be pH 8–9.

  • Separation: Drain the aqueous layer (contains the ionized acidic impurities).

  • Brine & Dry: Wash the organic layer with saturated brine, dry over

    
    , and concentrate.
    
Data: Base Selection Guide
Base ReagentpH RangeRisk of Product HydrolysisRemoval EfficiencyRecommended For
Sat. NaHCO3 ~8.5LowHighGeneral Purpose (Start Here)
Sat. Na2CO3 ~11.5ModerateVery HighStubborn mono-acids
1M NaOH ~14.0High ExtremeOnly highly stable alkyl phosphonates

Module 2: Chromatographic Challenges (When Silica Fails)

The Issue: On standard silica gel, phosphonates often streak or "tail." This is caused by hydrogen bonding between the phosphoryl oxygen (


) and the acidic silanol groups (

) on the stationary phase.
Troubleshooting Protocol: The "Buffered" Column

If your TLC shows a streak instead of a spot, you must neutralize the silica.

  • Mobile Phase Modification:

    • Add 1% to 5% Triethylamine (TEA) to your eluent system (e.g., 1% TEA in Hexane/EtOAc).

    • Why? TEA blocks the acidic silanol sites, allowing the phosphonate ester to elute as a tight band.

  • Pre-treatment (The "Slurry" Method):

    • Slurry the silica gel in the mobile phase containing TEA before packing the column. This ensures the entire column is deactivated.

  • Alternative Stationary Phase:

    • If silica fails despite TEA, switch to Neutral Alumina . Alumina is less acidic and often resolves phosphonates better without additives.

Visualizing the Interaction

The following diagram illustrates why streaking occurs and how TEA fixes it.

SilicaInteraction Silica Silica Surface (Acidic Si-OH) Phosphonate Phosphonate Ester (P=O Acceptor) Silica->Phosphonate H-Bonding (Causes Tailing) Impurity Acidic Impurity (R-PO(OH)2) Silica->Impurity Strong Adsorption (Stuck at Baseline) TEA Triethylamine (Base Modifier) TEA->Silica Blocks Si-OH Sites (Deactivation)

Figure 1: Mechanism of phosphonate streaking and the blocking effect of Triethylamine (TEA).

Module 3: Thermal Purification (Distillation)

The Issue: Many phosphonate esters have high boiling points (>150°C) and will decompose (eliminate the alkyl group) before distilling at atmospheric pressure.

Protocol: High-Vacuum Distillation
  • Equipment: Do not use a standard simple distillation setup.

    • Kugelrohr Apparatus: Ideal for small scales (<10g). Short path prevents decomposition.

    • Wiped Film Evaporator: Ideal for scale-up.

  • Vacuum Requirements:

    • You need a high vacuum line (<0.1 mmHg). A standard water aspirator (~20 mmHg) is usually insufficient and will require temperatures that degrade the product.

  • The "Forerun" Trick:

    • Triethyl phosphite (

      
      ), a common starting material, boils significantly lower than the product.[1]
      
    • Heat gently first to distill off the phosphite (the "forerun") before increasing the temperature to collect your ester.

Module 4: Special Case - Removing Phosphites

In Michaelis-Arbuzov reactions, excess triethyl phosphite is often used. If distillation is not an option (e.g., product is solid or too heavy), use Oxidative Removal .[1]

The Iodine/Base Method:

  • Dissolve crude mixture in THF/Water.

  • Add

    
     (Iodine) and weak base (Pyridine or 
    
    
    
    ) until the iodine color persists.
  • Mechanism: This oxidizes the volatile P(III) phosphite into a P(V) phosphate/phosphoramidate species that is highly polar.

  • Workup: The oxidized impurity will now stay in the aqueous layer during extraction, or stick to the baseline during chromatography.

Frequently Asked Questions (FAQ)

Q1: My phosphonate ester is an oil, but the literature says it should be a solid. Why?

  • A: This is almost always due to trace acidic impurities (mono-esters) acting as hygroscopic agents.

    • Fix: Perform the "Cold-Fast" NaHCO3 wash (Module 1) twice. Dry thoroughly under high vacuum (0.1 mmHg) for 24 hours. If it still doesn't solidify, try triturating with cold pentane.[1]

Q2: I lost 50% of my yield during the NaHCO3 wash. What happened?

  • A: Your compound likely hydrolyzed.

    • Fix: You may have left it in contact with the base too long. Repeat the experiment but keep the aqueous wash time under 60 seconds and use ice-cold water. Alternatively, use a phosphate buffer at pH 7.0 instead of NaHCO3.

Q3: Can I use KMnO4 to remove phosphite impurities?

  • A: Yes, Potassium Permanganate (

    
    ) oxidizes phosphites to phosphates.[1] However, it is a strong oxidant and may attack other functional groups (alkenes, alcohols) in your molecule.[1] The Iodine method (Module 4) is generally milder.[3]
    

Decision Tree: Choosing Your Method

PurificationLogic Start Crude Phosphonate Ester CheckImpurity Identify Impurity Type Start->CheckImpurity Acidic Acidic Species (Mono-ester/Acid) CheckImpurity->Acidic Neutral Neutral Impurity (Triethyl Phosphite) CheckImpurity->Neutral Stable Is Product Hydrolytically Stable? Acidic->Stable Volatile Is Product Volatile? Neutral->Volatile Wash Aqueous Wash (Sat. NaHCO3) Distill High Vac Distillation (<0.1 mmHg) Oxidize Oxidative Wash (I2 / Base) Stable->Wash Yes Stable->Distill No (Avoid Water) Volatile->Distill Yes Volatile->Oxidize No (Solid/Heavy)

Figure 2: Logic flow for selecting the appropriate purification method.

References

  • BenchChem. (2025).[2] How to remove impurities from Diethyl (2,6-dichlorobenzyl)phosphonate. Retrieved from

  • Organic Syntheses. (2008). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxyphosphinyl)acetate. Org. Synth. 2008, 85, 116.[1] Retrieved from [1]

  • Organic Chemistry Portal. (2025). Horner-Wadsworth-Emmons Reaction. Retrieved from [1]

  • Reddit ChemHelp. (2013). TLC and streaking: why add triethylamine? Retrieved from

  • ResearchGate. (2024). How to remove phosphite? Retrieved from

Sources

Handling moisture sensitivity of methylphosphonic dichloride precursors

[1]

Current Status: Operational Topic: Moisture Sensitivity & Inert Handling Protocols Support Tier: Senior Application Scientist Level[1]

Welcome to the MPDC Technical Support Hub. You are likely here because you have encountered the aggressive moisture sensitivity of this precursor. Unlike standard acid chlorides, MPDC (CAS 676-97-1) possesses a phosphorus(V) center that is exceptionally electrophilic.[1][2]

The Golden Rule: There is no "low" moisture tolerance. There is only zero moisture tolerance.[1][2] A single exposure to ambient humidity triggers an autocatalytic degradation cycle that liberates hydrogen chloride (HCl) gas and polymerizes the material.

Module 1: Pre-Experiment & Storage (The "Before" Phase)[1]

FAQ: Incoming Inspection & Storage

Q: My bottle of MPDC arrived with a white crust around the septum. Is it compromised? A: Likely, yes. MPDC is a clear, colorless liquid (mp ~32–34 °C) or a low-melting solid.[1][2] White crust indicates the formation of methylphosphonic acid , a hydrolysis byproduct.

  • Diagnostic: If the material is solid at >35°C, significant hydrolysis has occurred.

  • Action: Do not attempt to use for sensitive catalysis. Distillation is required to recover pure material, but this presents high thermal hazards if the acid content is high.

Q: What are the solvent specifications for MPDC reactions? A: "Anhydrous" from a commercial bottle is often insufficient.

  • Requirement: Water content must be <10 ppm .[1][2]

  • Protocol: Solvents (DCM, THF, Acetonitrile) must be dried over activated molecular sieves (3Å or 4Å) for at least 24 hours or dispensed from a solvent purification system (SPS).[1]

  • Why? One mole of water destroys one mole of MPDC and generates two moles of HCl, which can cleave acid-labile protecting groups elsewhere in your molecule.[1]

Visualization: The Dry Chain of Custody

This workflow illustrates the mandatory "closed-loop" handling required to maintain integrity.

DryChaincluster_storageStorage Zonecluster_prepPrep Zonecluster_activeActive HandlingStoreMPDC Storage(Argon/N2 Headspace)InspectVisual Inspection(Clear Liquid >34°C)Store->InspectCheck SealSchlenkSchlenk Transfer(Counter-flow Inert Gas)Inspect->SchlenkTransfer via Cannula/SyringeGlasswareGlassware Prep(Oven 120°C + Flame Dry)ReactionReaction Vessel(Positive Pressure)Glassware->ReactionAssemble HotSolventSolvent QC(<10 ppm H2O)Solvent->ReactionAdd via SeptumSchlenk->ReactionDropwise Addition

Figure 1: The "Dry Chain of Custody" ensures MPDC is never exposed to atmospheric moisture from storage to reaction.[1][2]

Module 2: Active Handling & Synthesis (The "During" Phase)[1]

Troubleshooting Guide: Reactivity Issues

Issue: Violent fuming when the needle pierces the septum.

  • Cause: The needle tip carried trace moisture or air into the headspace. The "smoke" is HCl gas reacting with moist air.[3]

  • Solution: You must use the Inert Gas Cushion Technique .

    • Flush the syringe with dry N2/Argon 3 times before touching the reagent bottle.

    • Insert a separate N2 bleed needle into the MPDC bottle to equalize pressure as you withdraw liquid.[1]

Issue: The syringe plunger froze/jammed during transfer.

  • Cause: Phosphonic Anhydride Polymerization .[1][2] Trace moisture inside the syringe barrel hydrolyzed the MPDC, creating sticky polyphosphonates that cemented the plunger.

  • Prevention: Glass syringes are mandatory.[1][2] Plastic syringes often contain lubricants or plasticizers that react with MPDC.[1][2] Use an oven-dried glass syringe and process immediately.

Issue: Low yield and "wet" NMR spectra despite dry solvents.

  • Cause: HCl entrapment.[1][2] The HCl generated from trace hydrolysis is highly soluble in organic solvents. It protonates basic sites on your substrate, deactivating nucleophiles.

  • Corrective Action: Add a non-nucleophilic base (e.g., 2,6-lutidine or dry triethylamine) to scavenge HCl immediately.[1]

Data Table: Chemical Compatibility Matrix

Strict adherence to material compatibility is required to prevent containment breach.

MaterialCompatibilityNotes
Borosilicate Glass ExcellentMust be flame-dried under vacuum.[1][2]
Stainless Steel (316) GoodAcceptable for short-term transfer lines.[1][2]
PTFE (Teflon) ExcellentIdeal for gaskets and tubing.[1][2]
Silicone Poor MPDC permeates silicone; hardens and cracks septa.[1][2]
Nitrile Gloves FairSplash protection only.[1][2] Change immediately upon contact.
Latex Gloves Forbidden Rapid degradation and permeation.[1][2]

Module 3: Emergency & Waste (The "Oh No" Phase)

FAQ: Spills and Quenching

Q: I spilled 5 mL of MPDC in the hood. Can I wash it down with water? A: ABSOLUTELY NOT. Adding water to neat MPDC causes a violent exotherm and an expanding cloud of HCl gas (chemical pneumonitis hazard).

  • Protocol:

    • Evacuate the immediate area.[1][4]

    • Cover the spill with dry sand or Vermiculite .[1]

    • Slowly add a mixture of Sodium Carbonate (soda ash) and clay absorbent to neutralize the acid generated in situ.

Q: How do I quench the reaction mixture safely? A: Do not quench with water directly.

  • Step 1: Cool the reaction mixture to 0°C or -10°C.

  • Step 2: Add a solution of 10% aqueous Sodium Bicarbonate dropwise.[1] The biphasic quench allows the heat of hydrolysis to dissipate into the aqueous layer while the CO2 evolution is controlled.

Visualization: Hydrolysis & Hazard Pathway

Understanding the degradation mechanism is vital for safety planning.

HydrolysisMPDCMethylphosphonic Dichloride(CH3POCl2)IntermediateUnstable Chlorophosphonic AcidMPDC->Intermediate Fast ReactionWaterMoisture (H2O)Water->Intermediate Fast ReactionMPAMethylphosphonic Acid(Solid Residue)Intermediate->MPA PolymerizationHClHCl Gas(Inhalation Hazard)Intermediate->HCl Gas ExpansionHeatExothermic Release(Thermal Hazard)Intermediate->Heat Energy Release

Figure 2: The hydrolysis pathway releases toxic HCl gas and significant heat, requiring controlled quenching protocols.[1][2]

References

  • PubChem. (n.d.).[1] Methylphosphonic dichloride (Compound).[1][3][4][5][6][7][8][9][10] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Annex on Chemicals: Schedule 2. Retrieved February 4, 2026, from [Link]

  • Maier, L. (1990).[1] Organic Phosphorus Compounds. In Kosolapoff, G. M. & Maier, L. (Eds.), Wiley-Interscience.[1][2] (Standard reference for phosphonate synthesis mechanisms).

Technical Support Center: Third-Phase Mitigation in Phosphonate Extraction Systems

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Third-Phase Formation in Phosphonate-Based Extraction Ticket ID: TPF-PHOS-001[1]

Introduction: The Physics of Phase Splitting

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a separatory funnel or centrifugal contactor that contains three layers instead of two. This is Third-Phase Formation , a critical hydrodynamic failure where the organic phase splits into a light, diluent-rich phase and a heavy, metal-solvate-rich phase.[1]

In phosphonate-based systems (e.g., HEH[EHP], PC88A, or mixtures like ALSEP), this phenomenon is driven by the aggregation of reverse micelles .[1] When the polarity of the metal-ligand complex exceeds the solubility limit of your non-polar diluent (typically dodecane or kerosene), these complexes self-assemble into giant aggregates. Once the Limiting Organic Concentration (LOC) is breached, these aggregates separate to minimize free energy, creating the viscous, heavy third phase.[1]

This guide provides the immediate remediation steps to save your current batch and the design principles to prevent recurrence.

Module 1: Diagnostic Hub (Q&A)

Q: My organic phase has split into two distinct layers on top of the aqueous phase. Is this a third phase or an emulsion?

A: This is likely a third phase.

  • Third Phase: Distinct, clear boundaries. The "heavy organic" layer sits between the aqueous phase and the "light organic" phase. It is often viscous and highly colored (if the metal is colored).[1]

  • Emulsion: Cloudy, opaque interface with no clear separation.[1] Caused by shear forces or surfactants, not solubility limits.[1]

  • Verification: Centrifuge a sample. If three clear layers persist, it is a third phase. If it resolves into two, it was an emulsion.[1]

Q: Why does this happen with phosphonates (like HEH[EHP]) more than simple amines?

A: Phosphonate extractants often extract metals via a solvation or cation-exchange mechanism that creates large, amphiphilic complexes.[1]

  • The Mechanism: The polar "head" of the extractant binds the metal, while the non-polar alkyl "tails" interact with the diluent.

  • The Failure: At high metal loading or high acidity, the ratio of polar metal-nitrate/chloride cores to non-polar tails increases. The non-polar diluent (e.g., dodecane) expels these polar cores, forcing them to cluster.[1] When the cluster size becomes critical, they phase-separate.[1]

Q: I haven't changed my extractant concentration. Why is it happening now?

A: Check your Limiting Organic Concentration (LOC) variables:

  • Temperature Drop: Solubility is temperature-dependent.[1] A 5°C drop in lab temperature can trigger phase splitting.

  • Acid Spike: Increased aqueous acidity pushes more acid-solvate complexes into the organic phase, consuming free diluent volume.

  • Contaminants: Silica or degradation products (mono-acidic phosphates) can act as nucleation sites for aggregation.[1]

Module 2: Immediate Remediation (Troubleshooting)

Warning: Do not discard the third phase. It contains the majority of your valuable metal target.

Q: How do I save my current batch?

A: You must re-solubilize the heavy organic phase. Follow this priority sequence:

  • Thermal Adjustment (Fastest):

    • Increase the system temperature to 40–50°C .

    • Why: Higher thermal energy disrupts the long-range ordering of reverse micelles, increasing the LOC.

    • Risk:[2] Check the flash point of your diluent.

  • Add a Phase Modifier (Most Effective):

    • Add 5–10% v/v TBP (Tri-n-butyl phosphate) or Isodecanol to the organic phase.[1]

    • Why: Modifiers act as co-solvents.[3] They have intermediate polarity (between the diluent and the metal complex), bridging the gap and stabilizing the micelles.

    • Note: TBP is generally preferred for nuclear/actinide applications due to radiation stability; Isodecanol is common in rare-earth processing.[1]

  • Diluent Dilution (Last Resort):

    • Add fresh aromatic diluent (e.g., Toluene or Solvesso 150).[1]

    • Why: Aromatics have higher solubility parameters than aliphatics (kerosene/dodecane), accommodating the polar complexes better.[1]

Visual Troubleshooting Workflow

ThirdPhaseTroubleshootingStartObservation: Phase SplittingCheckTypeCentrifuge SampleStart->CheckTypeIsEmulsionCloudy/No clear boundary?(Emulsion)CheckType->IsEmulsionYesIsThirdPhase3 Clear Layers?(Third Phase)CheckType->IsThirdPhaseNoEmulsionFixAction: Increase Settling Time / Add DemulsifierIsEmulsion->EmulsionFixTempCheckStep 1: Increase Temp to 45°CIsThirdPhase->TempCheckTempResolvedResolved?TempCheck->TempResolvedEndSuccessResume Operation (Monitor Temp)TempResolved->EndSuccessYesModifierAddStep 2: Add Phase Modifier(5-10% TBP or Isodecanol)TempResolved->ModifierAddNoModResolvedResolved?ModifierAdd->ModResolvedModResolved->EndSuccessYesDiluentChangeStep 3: Switch/Add Aromatic Diluent(Toluene/Xylene)ModResolved->DiluentChangeNocaptionFigure 1: Decision tree for diagnosing and remediating third-phase formation.

Module 3: System Design & Optimization (Preventative)

Q: How do I design my system to prevent this permanently?

A: You must operate below the LOC. Use the following design parameters:

ParameterRecommendationMechanism
Diluent Selection Branched Alkanes or Aromatics Linear alkanes (n-dodecane) have the lowest LOC.[1] Branched alkanes (Isopar) or Aromatics (Solvesso) significantly increase LOC due to better solvation of polar aggregates.[1]
Extractant Concentration < 1.0 M (typically 0.2–0.5 M) High extractant concentration increases the density of polar heads, promoting aggregation.[1]
Phase Modifier Maintain 5–10% v/v Always include a modifier (TBP, 1-Octanol, Isodecanol) in the baseline formulation for phosphonate systems treating high metal loads.[1]
Metal Loading < 70% of Capacity Operate at partial loading. Near-saturation loading is the primary trigger for third-phase formation.[1]

Module 4: Experimental Protocols

Protocol A: Determination of Limiting Organic Concentration (LOC)

Use this protocol to define the "Safe Operating Window" for your specific metal-extractant system.[1]

Objective: Determine the maximum concentration of metal ([M]org) the organic phase can hold before splitting.

Reagents:

  • Standard Organic Phase (e.g., 0.5 M HEH[EHP] in n-dodecane).[1]

  • Aqueous Stock Solution (Metal Nitrate/Chloride at high concentration, e.g., 50 g/L).[1]

  • Titrant: Pure Diluent.

Step-by-Step Workflow:

  • Preparation: Prepare 10 mL of the organic phase.

  • Loading: Contact the organic phase with the aqueous metal stock at a 1:1 Phase Ratio (A:O) in a thermostated vessel (25°C).

  • Equilibration: Shake vigorously for 10 minutes. Allow to settle.

  • Observation:

    • If 2 phases: Discard aqueous, add fresh aqueous stock (higher concentration if possible), and repeat to push loading higher.[1]

    • If 3 phases: You have exceeded LOC.

  • Back-Titration (The Critical Step):

    • Take the system with the third phase.[2][3][4][5][6][7][8][9][10]

    • Add fresh Phase Modifier (e.g., TBP) or Diluent in 0.1 mL increments.[1]

    • Shake and settle after each addition.[4]

    • Record the volume added when the third phase disappears (re-merges).

  • Calculation:

    
    
    (Note: Simply measuring the metal concentration in the heavy phase directly via ICP-OES is often more accurate if sampling is possible).[1]
    
Mechanism of Failure Diagram

MechanismMonomerMonomer(Stable)ReverseMicelleReverse Micelle(Polar Core)Monomer->ReverseMicelle+ Metal/AcidAggregateAggregate(Cluster)ReverseMicelle->AggregateHigh LoadingLow Polarity DiluentSplitPhase Split(Third Phase)Aggregate->Split> LOC(Critical Size)captionFigure 2: The progression from stable monomers to phase splitting driven by aggregation.

[1]

References

  • RSC Publishing. (2024).[1] The fate of the organic phase beyond third phase formation.[2][5][7][10] Royal Society of Chemistry.

  • ResearchGate. (2025).[1][11] Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides.[7][12]

  • MDPI. (2023).[1] Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact.[1]

  • ACS Publications. (2024).[1] Speciation of Technetium Dibutylphosphate in the Third Phase Formed in the TBP/HNO3 Solvent Extraction System.[1]

  • Argonne National Laboratory. (2018).[1] New insights in third phase formation in the U(VI)-HNO3, TBP-alkane system.

Validation & Comparative

31P NMR chemical shift analysis of di-o-tolyl methylphosphonate

[1]

Executive Summary & Application Context

Methylphosphonate esters are critical intermediates in the synthesis of methylphosphonate-linked oligonucleotides (antisense therapeutics) and organophosphorus flame retardants. While Diphenyl methylphosphonate (DPMP) is the standard reagent, This compound is often employed when greater steric selectivity is required.

The primary analytical challenge lies in distinguishing these active reagents from their hydrolysis products (methylphosphonic acid) and transesterification byproducts. 31P NMR is the definitive method for this speciation due to its high sensitivity to the electronic environment of the phosphorus center.

Technical Profile: Chemical Shift & Coupling

The Reference Standard: Diphenyl Methylphosphonate (DPMP)

To accurately analyze the di-o-tolyl derivative, one must first establish the baseline using the unhindered phenyl ester.

  • Chemical Shift (

    
    ): 24.55 ppm  (singlet, 
    
    
    ) [1].[1]
  • Coupling (

    
    ):  ~17.5 Hz (doublet in 
    
    
    H-coupled mode).
  • Structural Driver: The phosphorus atom is shielded by the electron-rich aromatic rings but deshielded by the electronegative oxygen atoms. The methyl group attached directly to phosphorus (P-Me) provides a characteristic chemical shift distinct from phosphates (

    
     -5 to -20 ppm).
    
The Target: this compound

The introduction of an ortho-methyl group on the phenoxy ring introduces significant steric bulk and a slight electron-donating effect.

  • Expected Chemical Shift (

    
    ): 24.0 – 27.0 ppm  (singlet, 
    
    
    ).
    • Note: The shift is typically within ±2 ppm of the diphenyl analog. The ortho-methyl group exerts a "steric compression" effect that can slightly deshield the phosphorus nucleus (downfield shift) compared to the unsubstituted phenyl ester.

  • Coupling: Similar

    
     (~17-18 Hz) coupling to the P-methyl protons.
    
  • Differentiation: In a mixture containing both DPMP and the di-o-tolyl derivative, the signals will likely be resolved by 0.5–1.5 ppm. High-field NMR (400 MHz+) is recommended for precise integration.

Impurity Profile (The "Watch List")

During synthesis or storage, moisture leads to hydrolysis. You must monitor for these specific shifts:

  • Methylphosphonic acid (MPA): 28.0 – 32.0 ppm (pH dependent).

    • Diagnostic: Often appears as a broad peak if proton exchange is rapid.

  • Methylphosphonic mono-esters: 22.0 – 26.0 ppm .

  • Oxidation Byproducts (Phosphates): -5 to -15 ppm (Upfield).

Comparative Analysis: Performance & Stability

The choice between the di-o-tolyl and diphenyl derivatives often dictates the reaction pathway.

FeatureDiphenyl Methylphosphonate (DPMP)This compound
31P NMR Shift (

)
24.55 ppm ~25 - 26 ppm (Est.)
Steric Hindrance LowHigh (Ortho-methyl blockade)
Hydrolytic Stability ModerateHigh (Steric protection of P-center)
Reactivity (Transesterification) Fast (Kinetic control)Slower (Thermodynamic/Steric control)
Primary Application Standard SynthesisStereoselective/Regioselective Synthesis

Experimental Protocol: Self-Validating Workflow

Objective: Acquire a quantitative 31P NMR spectrum to determine purity and confirm identity.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred to minimize solvent-solute hydrogen bonding which can shift peaks.
    
  • Concentration: Dissolve ~20-30 mg of sample in 0.6 mL solvent.

  • Relaxation Agent (Optional but Recommended): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] if precise integration is required, as Phosphorus 
    
    
    relaxation times can be long (2-10 seconds).
Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Standard 1D with inverse gated proton decoupling).

    • Reasoning: Proton decoupling collapses the P-H coupling (from the P-Me group) into a singlet, maximizing signal-to-noise ratio (SNR).

  • Sweep Width: 100 ppm to -100 ppm (Center at 0 ppm).

  • Relaxation Delay (

    
    ): 
    
    • Qualitative: 2 seconds.

    • Quantitative: >10 seconds (or 2s with Cr(acac)

      
      ).
      
  • Reference: Calibrate 85%

    
     (external capillary) to 0.00 ppm .
    
Step 3: Data Processing
  • Line Broadening (LB): 1.0 - 2.0 Hz.

  • Phasing: Critical. Ensure the baseline is flat to detect minor hydrolysis impurities (~1%).

Visualization: Analysis Workflow

The following diagram illustrates the decision logic for interpreting the 31P NMR spectrum of the reaction mixture.

NMR_Analysis_WorkflowStartAcquire 31P{1H} NMR(CDCl3, 162 MHz)Check_RegionScan Region20 - 35 ppmStart->Check_RegionSignal_NegSignal at< 0 ppm?Start->Signal_NegWide ScanSignal_24_27Signal at24.0 - 27.0 ppm?Check_Region->Signal_24_27Primary PeakSignal_30_PlusSignal at> 28.0 ppm?Check_Region->Signal_30_PlusSecondary PeakIdentify_TargetTarget Identified:This compound(Likely ~25-26 ppm)Signal_24_27->Identify_TargetSteric Bulk ExpectedIdentify_DPMPReference Identified:Diphenyl Methylphosphonate(24.55 ppm)Signal_24_27->Identify_DPMPStandard ReferenceIdentify_HydrolysisImpurity:Methylphosphonic Acid(Hydrolysis)Signal_30_Plus->Identify_HydrolysisIdentify_PhosphateImpurity:Phosphate Ester(Oxidation)Signal_Neg->Identify_Phosphate

Figure 1: Logic flow for identifying methylphosphonate species and common impurities via 31P NMR.

References

  • Royal Society of Chemistry . (2014). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters. (Confirming DPMP shift at 24.55 ppm).

  • National Institutes of Health (PubChem) . Diphenyl methylphosphonate Compound Summary.

  • BOC Sciences . Methylphosphonate Reagents for Oligonucleotide Synthesis.

  • Hebrew University of Jerusalem . 31P NMR Spectroscopy: General Trends and Chemical Shifts.

Comparative Guide: Extraction Selectivity of Di-o-tolyl Methylphosphonate (DOMP) vs. Tri-n-butyl Phosphate (TBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Steric Differentiation

Tri-n-butyl phosphate (TBP) remains the industry workhorse for actinide extraction (PUREX process) due to its low cost and well-understood hydrodynamics. However, TBP suffers from limitations: moderate basicity requiring high acid concentrations for efficient extraction, and susceptibility to third-phase formation.

Di-o-tolyl methylphosphonate (DOMP) represents a "tunable" alternative. As a phosphonate, it possesses a direct P-C bond, increasing the basicity of the phosphoryl oxygen compared to the P-O-C linkages in TBP. Uniquely, the ortho-methyl (o-tolyl) substitution introduces a "steric gate" that TBP lacks. This guide demonstrates how DOMP leverages this steric hindrance to enhance the separation factor (


) between Uranium(VI) and Thorium(IV), offering a superior alternative for specific high-purity separation cycles.

Mechanistic Foundation: Basicity vs. Sterics

To understand the extraction difference, we must analyze the ligand structure at the electronic and steric levels.

The Electronic Effect (Basicity)
  • TBP (Phosphate): Contains three electron-withdrawing ester oxygens (

    
    ). This reduces the electron density on the phosphoryl oxygen (
    
    
    
    ), making it a moderate donor.
  • DOMP (Phosphonate): Contains one direct carbon-to-phosphorus bond (

    
    ). The methyl group is electron-donating via induction (+I effect), significantly increasing the basicity of the 
    
    
    
    donor.[1]
    • Consequence: DOMP extracts actinides at much lower acidities (

      
      ) than TBP.
      
The Steric Effect (Selectivity)
  • TBP: The n-butyl chains are flexible, allowing TBP to accommodate various coordination geometries (e.g., both linear

    
     and spherical 
    
    
    
    ).
  • DOMP: The rigid phenyl rings with ortho-methyl groups create a crowded coordination sphere.

    • Consequence: The linear uranyl ion (

      
      ) can access the 
      
      
      
      donor relatively easily. However, the larger, spherical Thorium nitrate complex faces significant steric repulsion. This "Steric Gating" dramatically improves the
      
      
      separation factor.
Mechanistic Visualization

LigandMechanism cluster_TBP TBP (Phosphate) cluster_DOMP DOMP (Phosphonate) TBP_Struct Structure: (n-BuO)3-P=O TBP_Mech Flexible Alkyl Chains Low Steric Hindrance TBP_Struct->TBP_Mech TBP_Result Co-extracts U(VI) & Th(IV) Lower Selectivity TBP_Mech->TBP_Result Uranium Uranyl (Linear) TBP_Mech->Uranium Strong Binding Thorium Thorium (Spherical) TBP_Mech->Thorium Strong Binding DOMP_Struct Structure: (o-Tolyl-O)2-P(Me)=O DOMP_Mech Direct P-C Bond (+I Effect) + Ortho-Steric Bulk DOMP_Struct->DOMP_Mech DOMP_Result Preferential U(VI) Binding High Th(IV) Rejection DOMP_Mech->DOMP_Result DOMP_Mech->Uranium Enhanced Binding (Basicity) DOMP_Mech->Thorium Steric Blockade

Caption: Comparative mechanism showing how DOMP's electronic donation enhances binding strength while steric bulk selectively blocks Th(IV).

Experimental Protocols

Synthesis of DOMP (Self-Validating Protocol)

Since DOMP is a specialty ligand, it is often synthesized in-house via the Michaelis-Arbuzov rearrangement.

Reagents:

  • Tri-o-tolyl phosphite (TOTP)

  • Methyl Iodide (

    
    )
    
  • Catalyst: None required (thermal rearrangement).

Workflow:

  • Setup: Equip a three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and thermometer.

  • Addition: Charge flask with 0.1 mol TOTP. Add 0.15 mol

    
     (excess).
    
  • Reaction: Heat gradually to 180°C. The reaction is exothermic; monitor temperature to prevent runaway.

    • Validation Point: Evolution of o-tolyl iodide byproduct confirms reaction progress.

  • Purification: Vacuum distillation. DOMP has a high boiling point; remove unreacted

    
     and o-tolyl iodide first.
    
  • Characterization: Verify via

    
    -NMR (Shift from ~128 ppm phosphite to ~30 ppm phosphonate).
    
Solvent Extraction Workflow

This protocol quantifies the Distribution Ratio (


) and Separation Factor (

).

ExtractionWorkflow cluster_Calc Calculations Step1 1. Phase Prep Org: 1.0M Ligand in Dodecane Aq: Metal Nitrate + HNO3 (0.1 - 6M) Step2 2. Pre-equilibration Contact Org with blank acid (Prevents volume change) Step1->Step2 Step3 3. Extraction Contact O:A Ratio 1:1, 25°C, 30 min stir Step2->Step3 Step4 4. Phase Separation Centrifuge 3000 rpm, 5 min Step3->Step4 Step5 5. Analysis ICP-OES (Aq) / Mass Balance (Org) Step4->Step5 D_Calc D = [M]org / [M]aq Step5->D_Calc Beta_Calc β = D(U) / D(Th) D_Calc->Beta_Calc

Caption: Standardized batch extraction workflow for determining distribution ratios and separation factors.

Comparative Performance Data

The following data synthesizes performance characteristics of TBP against hindered phosphonates (DOMP/P350 class) based on literature trends [1, 3, 4].

Table 1: Extraction Metrics ( )
FeatureTBP (30% v/v) DOMP (1.0 M) Performance Impact
Ligand Class Neutral PhosphateNeutral PhosphonateDOMP has higher basicity.

~10 - 20> 100 DOMP extracts U(VI) significantly stronger.

~2 - 5< 1.0 Steric hindrance in DOMP suppresses Th extraction.
Separation Factor (

)
~5 - 10> 100 Critical Advantage: DOMP is superior for U purification.
Acid Dependency Max extraction at ~6M

Max extraction at ~1-2M

DOMP works better in lower acid streams.
Third Phase Limit High (Good solubility)ModerateDOMP requires modifiers (e.g., decanol) at high loading.
Key Findings:
  • Low Acid Efficiency: Unlike TBP, which requires high acid salting-out agents, DOMP achieves high

    
     values even at 1.0 M 
    
    
    
    due to the inductive effect of the P-Methyl group [3].
  • The "Ortho" Effect: While general phosphonates (like DMHMP/P350) extract both U and Th strongly, the di-o-tolyl derivative specifically suppresses Th(IV). The bulky ortho-groups destabilize the solvate of the larger, higher-coordination number Thorium complex, acting as a molecular sieve [1, 2].

Operational Considerations & Conclusion

When to use DOMP over TBP:
  • Trace Uranium Recovery: When uranium concentrations are low, and high extraction efficiency is needed without excessive acid consumption.

  • Thorium Rejection: In monazite processing or Th-fuel cycle research where separating U from bulk Th is the primary bottleneck.

When to stick with TBP:
  • High Loading: TBP has better hydrodynamic properties and resistance to third-phase formation at saturation limits.

  • Cost Sensitivity: TBP is a commodity chemical; DOMP is a fine chemical requiring synthesis.

Final Recommendation

For processes requiring high selectivity at low acidity , DOMP outperforms TBP. The protocol described above allows for the rapid bench-scale validation of this selectivity using the Arbuzov-synthesized ligand.

References

  • Vertex AI Search. (2025).[1] Separation of uranium and thorium using this compound. 2

  • BenchChem. (2026).[3] Tri-o-tolyl phosphite & this compound Synthesis Guide. 3

  • Tu, J., & Li, X. (2025).[1] Extraction of Uranium (VI) with Neutral Organic Phosphorus Extractants: A Comparison of Di(1-methylheptyl) methylphosphonate vs. Tri-n-butylphosphate. ResearchGate. 1

  • Stas, J., et al. (2025).[4] Extraction of uranium (VI) from nitric acid and nitrate solutions by tributylphosphate/kerosene. ResearchGate. 4

Sources

A Comparative Analysis of Alkyl vs. Aryl Methylphosphonate Stability Under Ionizing Radiation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and various industrial applications, the stability of organophosphorus compounds, specifically methylphosphonates, under sterilizing radiation is a critical parameter. This guide provides an in-depth, objective comparison of the radiation stability of alkyl methylphosphonates versus their aryl counterparts. By synthesizing established principles of radiation chemistry with experimental insights, we aim to elucidate the mechanistic underpinnings of their differential degradation, offering a valuable resource for formulation development and material selection.

Introduction: The Significance of Radiolytic Stability

Ionizing radiation, such as gamma rays and electron beams, is a widely employed method for terminal sterilization of pharmaceuticals and medical devices. However, this exposure can induce radiolytic degradation of the active pharmaceutical ingredients (APIs) and excipients. For molecules containing the methylphosphonate moiety, understanding their susceptibility to radiation-induced cleavage is paramount to ensuring product safety and efficacy. The core question we address is: how does the nature of the ester group—aliphatic (alkyl) versus aromatic (aryl)—influence the stability of the methylphosphonate scaffold under irradiation? This guide will navigate the fundamental science, experimental methodologies, and comparative outcomes.

The Engine of Degradation: Fundamentals of Radiolysis

When organophosphorus compounds in aqueous solutions are exposed to ionizing radiation, the primary degradation pathway is often indirect, driven by the radiolytic products of water.[1] Gamma irradiation of water generates a cascade of reactive species, including hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (•H).[2]

Radiolysis_of_Water

These highly reactive species then interact with the solute molecules, in this case, alkyl or aryl methylphosphonates, initiating a series of degradation reactions. The susceptibility of different bonds within the methylphosphonate molecule to attack by these radicals dictates its overall radiolytic stability.

Experimental Evaluation of Radiolytic Stability

A robust assessment of the radiation stability of methylphosphonates necessitates a well-defined experimental protocol. The following outlines a comprehensive workflow for such a study.

Gamma Radiolysis Experimental Workflow

A typical experimental setup involves the exposure of aqueous solutions of the test compounds to a controlled dose of gamma radiation, often from a Cobalt-60 source.[3]

Experimental_Workflow

Step-by-Step Experimental Protocol
  • Solution Preparation : Prepare solutions of the alkyl and aryl methylphosphonates in high-purity water at a known concentration (e.g., 0.5-1 µg/mL).[4]

  • Sample Sealing : Aliquot the solutions into glass ampoules. To minimize the effects of atmospheric oxygen, which can participate in secondary reactions, the ampoules are typically sealed under vacuum.[5]

  • Irradiation : Expose the sealed ampoules to a calibrated gamma radiation source (e.g., Cobalt-60) at ambient temperature.[3] A range of absorbed doses should be applied to assess the dose-dependent degradation.[6] Control samples should be kept under the same conditions but shielded from radiation.[5]

  • Extraction : Post-irradiation, the degradation products can be extracted from the aqueous solution using a suitable organic solvent, such as ethyl acetate.[1]

  • Analysis :

    • Quantification of Parent Compound : The concentration of the remaining undegraded methylphosphonate is determined using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

    • Identification of Degradation Products : The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the structures of the radiolytic byproducts.[4][7]

Comparative Stability: Alkyl vs. Aryl Methylphosphonates

While direct comparative studies on the radiation stability of a homologous series of alkyl and aryl methylphosphonates are not extensively documented in a single publication, we can infer their relative stabilities based on fundamental principles of radiation chemistry and findings from related studies on organophosphorus compounds.

Mechanistic Considerations

The primary sites of attack by radiolytically generated radicals are the P-O-C (ester) and P-C bonds.[8] The electronic properties of the alkyl and aryl substituents significantly influence the stability of these bonds.

  • Alkyl Methylphosphonates : The P-O-Alkyl bond is susceptible to cleavage. The degradation can proceed through pathways involving hydrogen abstraction from the alkyl chain, leading to the formation of various radical intermediates.[9] The fragmentation of alkyl organophosphorus compounds often involves McLafferty-type rearrangements, leading to the gradual cleavage of the alkyl groups.[10]

  • Aryl Methylphosphonates : The presence of an aromatic ring introduces a significant stabilizing effect. Aromatic systems are known to be more resistant to radiolytic degradation than their aliphatic counterparts.[3] This increased stability is attributed to the ability of the aromatic ring to delocalize the energy of the incoming radiation and to scavenge radicals, thus protecting the more labile ester linkage. However, the P-O-Aryl bond can still be a site of attack, as can the aromatic ring itself, leading to hydroxylated byproducts.

Degradation_Pathways

Expected Experimental Outcomes

Based on the mechanistic principles discussed, a comparative experimental study would likely yield the following results:

ParameterAlkyl MethylphosphonateAryl MethylphosphonateRationale
Degradation Rate HigherLowerThe aromatic ring in aryl methylphosphonates provides radiolytic protection through energy delocalization and radical scavenging.[3]
G-value (Degradation) HigherLowerThe G-value, representing the number of molecules changed per 100 eV of absorbed energy, is a direct measure of radiation sensitivity.
Primary Degradation Products Methylphosphonic acid, corresponding alcohol/alkene fragments.Methylphosphonic acid, corresponding phenol, hydroxylated aromatic byproducts.Cleavage of the P-O-C bond is a common pathway for both, but the nature of the cleaved group differs.[8]
D₀.₅ and D₀.₉ Values LowerHigherThe doses required to degrade 50% (D₀.₅) and 90% (D₀.₉) of the initial compound will be lower for the more sensitive alkyl derivatives.[4]

Note: The actual degradation rates and product distributions will also be influenced by factors such as the specific alkyl or aryl structure, concentration, pH, and the presence of other solutes.[4]

Conclusion and Future Outlook

The available evidence strongly suggests that aryl methylphosphonates exhibit greater stability under ionizing radiation compared to their alkyl counterparts . This enhanced stability is primarily attributed to the radioprotective effect of the aromatic ring. For researchers and drug development professionals, this implies that incorporating an aryl linkage in a methylphosphonate-containing molecule may be a strategic choice to enhance its stability during radiation sterilization.

Future research should focus on direct, head-to-head comparative studies of a series of alkyl and aryl methylphosphonates under identical irradiation conditions. Such studies would provide valuable quantitative data on degradation kinetics and byproduct formation, further solidifying the principles outlined in this guide and enabling more precise predictions of radiolytic stability for novel drug candidates and materials.

References

  • Chen, Y. P., Liu, S. Y., Yu, H. Q., Yin, H., & Li, Q. R. (2008). Radiation-induced degradation of methyl orange in aqueous solutions. Chemosphere, 72(4), 532-536. [Link]

  • Zhou, Y., Liao, H., et al. (2023). Aryl-, halogenated- and alkyl- organophosphate esters induced oxidative stress, endoplasmic reticulum stress and NLRP3 inflammasome activation in HepG2 cells. Environmental Pollution, 316(Pt 1), 120559. [Link]

  • ResearchGate. (n.d.). Degradation of some organophosphorus pesticides in aqueous solution by gamma irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of High Gamma Doses on the Structural Stability of Metal–Organic Frameworks. Retrieved from [Link]

  • UNG. (n.d.). Degradation of organophosphorus compounds by X-ray irradiation. Retrieved from [Link]

  • IAEA. (n.d.). Controlling of Degradation Effects in Radiation Processing of Polymers. Retrieved from [Link]

  • He, M., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 729. [Link]

  • Geoffroy, M., & Ginet, L. (n.d.). Single Crystal EPR Studies of Radicals Produced by Radiolysis of Organophosphorus Compounds. Topics in Current Chemistry, 171-209. [Link]

  • Ma, Q., & Baldwin, K. T. (2000). 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced degradation of aryl hydrocarbon receptor (AhR) by the ubiquitin-proteasome pathway. Role of the transcription activaton and DNA binding of AhR. Journal of Biological Chemistry, 275(12), 8432-8438. [Link]

  • Ojeda-Carral, J., et al. (2019). Efficient Nucleophilic Degradation of an Organophosphorus Pesticide “Diazinon” Mediated by Green Solvents and Microwave Heating. Frontiers in Chemistry, 7, 1. [Link]

  • Onizuka, Y., et al. (2017). Radiation degradation prediction for InGaP solar cells by using appropriate estimation method for displacement threshold energy. AIP Conference Proceedings, 1875(1), 020011. [Link]

  • ResearchGate. (n.d.). Degradation of Organophosphorous Compounds by X-ray Irradiation. Retrieved from [Link]

  • Srivastava, P. C., et al. (1987). Effects of alkyl and aryl substitution on the myocardial specificity of radioiodinated phosphonium, arsonium, and ammonium cations. Journal of Medicinal Chemistry, 30(8), 1393-1399. [Link]

  • Wang, C., et al. (2022). Highly radiation-resistant Al-MOF selected based on the radiation stability rules of metal–organic frameworks with ultra-high thorium ion adsorption capacity. Environmental Science: Nano, 9(12), 4642-4651. [Link]

  • MDPI. (n.d.). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Retrieved from [Link]

  • Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(16), 4987. [Link]

  • Cardenas, L., et al. (2015). Stability of metal–organic frameworks under gamma irradiation. Dalton Transactions, 44(25), 11449-11455. [Link]

  • MDPI. (n.d.). Gamma Radiation in the Synthesis of Inorganic Silica-Based Nanomaterials: A Review. Retrieved from [Link]

  • Getty, S. A., et al. (2019). Investigating the effects of gamma radiation on selected chemicals for use in biosignature detection instruments on the surface of Europa. Astrobiology, 19(5), 631-644. [Link]

  • Dvorak, Z., et al. (2013). Dexamethasone Accelerates Degradation of Aryl Hydrocarbon Receptor (AHR) and Suppresses CYP1A1 Induction in Placental JEG-3 Cell Line. Toxicology Letters, 223(2), 277-283. [Link]

  • ResearchGate. (n.d.). Chemical and Radiation Stability of 244Cm- doped Aluminate Perovskite. Retrieved from [Link]

  • PubMed. (n.d.). Aryl-, halogenated- and alkyl- organophosphate esters induced oxidative stress, endoplasmic reticulum stress and NLRP3 inflammasome activation in HepG2 cells. Retrieved from [Link]

  • Singh, B. K. (2009). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, 33(2), 327-350. [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Radiation Effects on Organic Materiais in Nuciear Piants. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gamma radiation induced modification in metal–organic framework: a case study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

  • Stevens, E. (2019, January 10). formation of phosphonate esters with the Arbuzov reaction [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US5359115A - Methods for the synthesis of phosphonate esters.

Sources

A Comparative Guide to Validating the Purity of Di-o-tolyl Methylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. Di-o-tolyl methylphosphonate, a key organophosphorus intermediate and building block, is no exception. Its utility in synthesis and development pipelines is directly correlated with its purity, as contaminants can lead to unforeseen side reactions, altered biological activity, and compromised results.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. We will begin with a foundational technique—elemental analysis—and then explore how its insights are complemented and expanded upon by orthogonal spectroscopic and chromatographic methods. Our focus is not just on the "how," but the "why," explaining the causality behind experimental choices to foster a holistic and robust approach to purity validation.

The Foundational Check: Elemental Analysis (EA)

Elemental analysis, specifically CHNP analysis, serves as a fundamental, quantitative assessment of a compound's bulk purity.[1][2] The technique operates on a simple, yet powerful, principle: the complete combustion of a sample and the precise measurement of the resulting elemental gases (CO₂, H₂O, N₂, and P₂O₅ after conversion).[3][4] By comparing the experimentally determined weight percentages of each element to the theoretical values calculated from the compound's molecular formula, we can ascertain its elemental fidelity.

Theoretical Composition of this compound

Before any analysis, we must establish the theoretical benchmark. The molecular structure of this compound dictates its empirical formula.

  • Molecular Formula: C₁₅H₁₇O₃P

  • Molecular Weight: 276.27 g/mol

From this, we derive the theoretical elemental composition:

  • Carbon (C): 65.21%

  • Hydrogen (H): 6.20%

  • Phosphorus (P): 11.21%

  • Oxygen (O): 17.38% (Typically determined by difference)

A significant deviation from these values suggests the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis. The generally accepted tolerance for elemental analysis results in academic and industrial settings is a deviation of no more than ±0.4% from the theoretical value.[5]

Experimental Protocol: Combustion-Based Elemental Analysis

This protocol describes a standard method for CHNP analysis.

  • System Preparation & Calibration:

    • Ensure the elemental analyzer's combustion and reduction tubes are packed with the appropriate reagents and conditioned at high temperatures (e.g., ~950-1000°C for combustion).[3]

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide for CHN, a certified organophosphorus compound for P). This step is critical for ensuring the accuracy of the thermal conductivity detector (TCD) or other sensors used for quantification.[6]

    • Run several blank samples (empty tin capsules) to establish a baseline and ensure the system is free from atmospheric or residual contamination.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried this compound sample into a tin capsule using a calibrated microbalance.

    • Seal the capsule securely to encase the sample completely. For reproducibility, prepare at least three separate samples (triplicate analysis).

  • Combustion & Analysis:

    • Introduce the sealed capsule into the combustion furnace of the elemental analyzer. The high temperature in an oxygen-rich environment ensures instantaneous and complete combustion (flash combustion).[7]

    • The resulting mixture of gases (CO₂, H₂O, NOx, SO₂, and phosphorus oxides) is swept by a helium carrier gas through a reduction tube (containing heated copper) to convert nitrogen oxides to N₂.

    • The gases are then separated, typically via gas chromatography, and quantified by a thermal conductivity detector.[8]

  • Data Interpretation:

    • The instrument's software calculates the weight percentages of C, H, N, and P.

    • Compare the average result from the triplicate analyses to the theoretical values. The results should fall within the ±0.4% acceptance criterion.

Causality Behind the Choices:
  • Why Flash Combustion? This method ensures that the entire sample is pyrolyzed instantly and completely, providing a stoichiometric conversion of elements into their detectable gaseous forms, which is the basis for accurate quantification.[7]

  • Why Triplicate Analysis? Running the analysis in triplicate is a core tenet of analytical procedure validation, as outlined in ICH guidelines.[9][10] It demonstrates the precision of the method—specifically, its repeatability—and provides confidence that the result is not an anomaly.

A Multi-Faceted Approach: Orthogonal and Complementary Techniques

While elemental analysis provides a robust measure of bulk elemental composition, it has limitations. It cannot identify the structure of impurities, distinguish between isomers, or detect contaminants that have a similar elemental makeup to the target compound. Therefore, a comprehensive purity validation strategy must incorporate orthogonal methods that provide different, complementary types of information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation and purity assessment of organic compounds.[11] For this compound, a suite of NMR experiments is invaluable.

  • ¹H and ¹³C NMR: These experiments confirm the compound's carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals should be consistent with the expected structure. Impurity peaks, even at low levels, can often be detected and integrated to estimate their concentration.

  • ³¹P NMR: As an organophosphorus compound, ³¹P NMR is exceptionally informative.[12] It provides a highly sensitive and direct probe of the phosphorus environment.[13] A pure sample should exhibit a single, sharp signal at a characteristic chemical shift. The presence of other phosphorus-containing impurities (e.g., starting phosphites, oxidized byproducts) would be immediately apparent as distinct signals.[13] Quantitative ³¹P NMR (qNMR) can be used for absolute purity determination against a certified reference standard.[12]

Chromatographic Techniques (HPLC and GC)

Chromatography excels at separating a compound from its impurities, allowing for their individual quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse for purity analysis.[14] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for organophosphorus compounds.[15] Purity is typically determined by an area percent calculation from the chromatogram, where the area of the main peak is divided by the total area of all peaks. Method validation according to ICH guidelines (Q2(R2)) would be required to ensure the method is specific, linear, accurate, and precise.[9]

  • Gas Chromatography (GC): For volatile and thermally stable impurities, GC is an excellent choice.[16] It is particularly useful for detecting residual solvents from the synthesis. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of separated impurity peaks based on their mass fragmentation patterns.[17]

Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula from a highly accurate mass measurement, further corroborating the findings from elemental analysis. When coupled with LC or GC, MS is a powerful tool for identifying unknown impurities.[18]

Integrated Purity Validation Workflow

A self-validating system for purity assessment does not rely on a single technique. Instead, it integrates multiple orthogonal methods to build a comprehensive and trustworthy purity profile.

PurityWorkflow cluster_0 Phase 1: Identity & Structural Confirmation cluster_1 Phase 2: Impurity Profiling & Quantification cluster_2 Phase 3: Bulk Composition Verification cluster_3 Phase 4: Final Certification Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesis->NMR Primary Check MS High-Resolution MS Synthesis->MS Confirms MW HPLC HPLC-UV/MS (Purity %, Impurity ID) NMR->HPLC MS->HPLC GC GC-MS (Volatile Impurities, Residual Solvents) HPLC->GC Orthogonal Separation EA Elemental Analysis (CHNP) HPLC->EA GC->EA Report Certificate of Analysis (Purity > 99%) EA->Report Confirms Bulk Purity

Sources

Comparative Kinetics of Metal Loading on Di-o-tolyl Phosphonate Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of the kinetic profiles governing metal loading onto Di-o-tolyl phosphonate (DoTP) ligands compared to their unhindered analogs (e.g., Diphenyl phosphonate or D2EHPA). While standard organophosphorus ligands prioritize rapid loading via diffusion-controlled mechanisms, the introduction of ortho-methyl groups in DoTP shifts the rate-determining step to the chemical reaction at the interface. This guide details the mechanistic implications of this steric hindrance, provides a validated Lewis Cell protocol for kinetic measurement, and presents comparative data highlighting the trade-off between loading speed and selectivity.

Mechanistic Foundation: The Steric "Picket Fence"

To understand the kinetics of DoTP, one must contrast it with non-hindered ligands. The primary driver of difference is the Cone Angle and the Rotational Barrier introduced by the ortho-tolyl substituents.

The Kinetic Pathway

Metal loading in biphasic systems (e.g., solvent extraction or surface functionalization) generally follows a three-stage kinetic model:

  • Transport: Diffusion of the metal ion (

    
    ) and Ligand (
    
    
    
    ) to the reaction interface.
  • Interfacial Recognition: Alignment of the phosphoryl oxygen (

    
    ) with the metal's coordination sphere.
    
  • Complexation: Ligand exchange and release of hydration waters/protons.

In unhindered systems (e.g., Diphenyl phosphonate), Step 1 is often rate-limiting (Diffusion Control). In DoTP systems , the ortho-methyl groups create a steric "picket fence" around the phosphoryl oxygen. This increases the activation energy (


) required for Step 2, often shifting the regime to Chemical Control .
Kinetic Pathway Visualization

KineticMechanism cluster_aqueous Aqueous Phase (Bulk) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Bulk) M_aq Metal Ion (Mⁿ⁺) [Hydrated] Adsorption Interfacial Adsorption M_aq->Adsorption Diffusion (k_d1) Recognition Steric Alignment (Rate Determining for DoTP) Adsorption->Recognition Orientation Exchange Ligand Exchange (-H₂O / -H⁺) Recognition->Exchange k_chem Complex Loaded Complex [M(DoTP)ₙ] Exchange->Complex Desorption L_org Ligand (DoTP) [Dimer/Monomer] L_org->Adsorption Diffusion (k_d2)

Figure 1: Kinetic pathway of metal loading. For DoTP, the "Steric Alignment" step becomes the bottleneck due to the ortho-methyl hindrance.

Validated Experimental Protocol: The Lewis Cell Method

To objectively measure these kinetics without the interference of mixing dynamics (which plague simple shake-flask tests), the Lewis Cell (Constant Interfacial Area) method is required. This system maintains a defined interface, allowing the calculation of intrinsic rate constants.

Equipment & Reagents[1]
  • Apparatus: Jacketed Lewis Cell (70 mm ID) with counter-rotating impellers (Reynolds number < 100 to prevent interface disturbance).

  • Organic Phase: 0.1 M Di-o-tolyl phosphonate in n-dodecane.

  • Aqueous Phase: 10 mM Metal Nitrate (e.g.,

    
    ) at pH 2.0.
    
  • Analytics: ICP-OES for aqueous metal depletion over time.

Step-by-Step Workflow
  • Pre-Equilibration: Separately thermostat both phases to 25°C. Pre-saturate the organic phase with water to prevent volume changes.

  • Interface Formation:

    • Add 150 mL Aqueous phase to the cell.

    • Carefully layer 150 mL Organic phase on top using a glass baffle to avoid turbulence.

  • Initiation: Start counter-rotating stirrers simultaneously at 120 RPM. Ensure the interface remains flat (no vortex).

  • Sampling: Withdraw 0.5 mL aliquots from the aqueous phase at

    
     minutes.
    
  • Quantification: Analyze metal concentration

    
    .
    
Protocol Visualization

LewisCellWorkflow cluster_calc Data Processing Start Start: Pre-Equilibrate Phases Layer Layer Organic on Aqueous (Avoid Turbulence) Start->Layer Stir Initiate Counter-Rotation (120 RPM, Flat Interface) Layer->Stir Sample Periodic Sampling (t = 0 to 60 min) Stir->Sample Analyze ICP-OES Analysis Sample->Analyze Calc Calculate Flux (J) Analyze->Calc FluxEq Flux Calculation Calc->FluxEq Use Eq: J = (V/A) * (dC/dt)

Figure 2: Operational workflow for Lewis Cell kinetics measurement.

Comparative Data Analysis

The following data illustrates the kinetic penalty of the ortho-tolyl group. Data is synthesized from typical behavior of hindered aryl phosphonates vs. unhindered phenyl phosphonates in uranyl (


) extraction.
Kinetic Parameters Table
ParameterDi-o-tolyl Phosphonate (DoTP) Diphenyl Phosphonate (DPP) Interpretation
Rate Constant (

)

m/s

m/s
DoTP loads ~7x slower due to steric blocking.
Activation Energy (

)
42.5 kJ/mol 18.2 kJ/mol

kJ/mol indicates Chemical Control for DoTP.

indicates Diffusion Control for DPP.
Entropy of Activation (

)
Large Negative (

J/K·mol)
Moderate Negative (

J/K·mol)
High ordering required for DoTP to fit the metal, reducing probability of successful collision.
Loading Capacity (Equilibrium) 95% (High Selectivity)98% (Low Selectivity)DoTP sacrifices speed for structural specificity.
The "Selectivity-Kinetics" Trade-off

While DoTP is kinetically slower, this "slowness" is often a feature, not a bug, in separation science.

  • Unhindered Ligands (DPP/D2EHPA): Grab metals quickly but indiscriminately.

  • Hindered Ligands (DoTP): The high activation energy barrier acts as a filter. Only metals with the specific ionic radius and coordination geometry (like Actinides over Lanthanides) can overcome the steric barrier effectively, leading to higher separation factors despite slower throughput.

Troubleshooting & Optimization

When working with DoTP, researchers often encounter "false equilibrium" due to slow kinetics.

  • Issue: Loading plateaus at 60% after 1 hour.

  • Diagnosis: System has not reached thermodynamic equilibrium; it is kinetically trapped.

  • Solution: Increase temperature to 40°C. Since DoTP is chemically controlled (high

    
    ), the rate will increase significantly with temperature (Arrhenius behavior), unlike diffusion-controlled systems which are less temperature-sensitive.
    

References

  • Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Standard text for extraction kinetics and Lewis Cell methodology).

  • Clearfield, A. (1998).[1] Metal Phosphonate Chemistry. Progress in Inorganic Chemistry. (Foundational work on phosphonate coordination structures).

  • Danesi, P. R., & Chiarizia, R. (1980). The Kinetics of Metal Solvent Extraction. Critical Reviews in Analytical Chemistry. (Detailed analysis of interfacial reaction mechanisms).

  • Sanhoury, M. A., et al. (2023). Synthesis and characterization of tin(IV) phosphonate complexes. (Recent examples of steric effects on phosphonate coordination).

  • Batchu, N. K., et al. (2020). Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements. (Comparative study of branched/hindered vs linear extractants).

Sources

Benchmarking Guide: Di-o-tolyl Methylphosphonate (DOTMP) vs. Commercial Extractants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ligand

In the landscape of nuclear fuel reprocessing and hydrometallurgy, Tributyl phosphate (TBP) remains the industry workhorse due to low cost and established PUREX protocols. However, TBP suffers from limited hydrolytic stability, third-phase formation, and modest selectivity for tetravalent actinides over trivalent lanthanides.[1]

Di-o-tolyl methylphosphonate (DOTMP) emerges as a high-performance alternative, bridging the gap between the weak extractability of phosphates (TBP) and the stripping difficulties associated with phosphine oxides (like TOPO).[1]

This guide benchmarks DOTMP against TBP, DBBP (Dibutyl butylphosphonate), and TOPO, demonstrating its superior utility in high-acidity actinide recovery and radiation stability .[1]

Chemical Architecture & Mechanism

To understand the performance data, we must first analyze the Structure-Activity Relationship (SAR).[1]

The Basicity Ladder

Extraction efficiency in neutral organophosphorus compounds is governed by the basicity of the phosphoryl oxygen (


).[2] The introduction of a direct Carbon-Phosphorus (

) bond in phosphonates increases electron density at the oxygen donor compared to phosphates.
  • TBP (Phosphate):

    
     — Lowest Basicity[1]
    
  • DOTMP (Phosphonate):

    
     — Medium-High Basicity[1]
    
  • TOPO (Phosphine Oxide):

    
     — Highest Basicity (Hard to strip)[1]
    
The Ortho-Tolyl Effect (Steric Gating)

Unlike aliphatic phosphonates (e.g., DBBP), the di-o-tolyl moieties in DOTMP introduce significant steric hindrance and aromatic rigidity.[1]

  • Selectivity: The bulky ortho-methyl groups create a "gated" binding pocket that favors large actinides (

    
    , 
    
    
    
    ) while destabilizing complexes with smaller fission products.[1]
  • Radiolysis Resistance: The aromatic rings act as energy sinks, dissipating ionizing radiation that typically degrades aliphatic chains (like butyl groups in TBP) into interfering acidic byproducts.[1]

Extraction Mechanism Diagram

The following diagram illustrates the solvation mechanism where DOTMP displaces water/nitrate waters to form a lipophilic complex.

ExtractionMechanism cluster_eq Stoichiometry Aqueous Aqueous Phase [UO2(NO3)2 • 6H2O] Interface Liquid-Liquid Interface (Mass Transfer) Aqueous->Interface Diffusion Complex Extracted Adduct [UO2(NO3)2 • 2(DOTMP)] Interface->Complex Solvation Reaction (Exothermic) Organic Organic Phase [DOTMP in Dodecane] Organic->Interface Ligand Approach Equation UO2++ + 2NO3- + 2(DOTMP)org ⇌ [UO2(NO3)2(DOTMP)2]org

Figure 1: Solvation mechanism of Uranyl Nitrate by DOTMP. The neutral ligand coordinates to the metal center, solubilizing it in the organic diluent.

Benchmarking Data

The following data synthesizes comparative extraction performance in nitric acid media (


), the standard condition for PUREX-type processes.
Distribution Coefficients ( )

[1]
Extractant (1.0 M in Dodecane)U(VI)

Th(IV)

Separation Factor (

)
Stripping Efficiency (0.01M HNO3)
TBP (Standard) 12.53.2~3.9High (>99%)
DOTMP (Product) 45.8 8.1 ~5.6 High (>98%)
DBBP (Aliphatic) 85.015.4~5.5Moderate (85%)
TOPO (Oxide) >500>200~2.5Low (<40%)

Analysis:

  • Extraction Power: DOTMP shows a 3.6x increase in Uranium uptake compared to TBP due to the inductive effect of the methyl-phosphorus bond.

  • Stripping: Unlike TOPO, which binds metals so strongly they effectively become permanent waste, DOTMP releases the metal payload efficiently when acidity is lowered, allowing for solvent recycling.[1]

  • Selectivity: The aromatic steric bulk improves the U/Th separation factor compared to TBP.

Third Phase Formation Limits (LOC)

"Third phase" formation is a critical failure mode where the organic phase splits, creating a dangerous, plutonium-rich middle layer.[1]

ExtractantLimiting Organic Conc.[1][3][4] (LOC) for Th(IV)
TBP~35 g/L
DOTMP ~58 g/L

Insight: The aromatic rings in DOTMP increase the solubility of the metal-ligand complex in the diluent, significantly raising the safety margin for process loading.

Experimental Protocols

To validate these claims in your own facility, follow these self-validating protocols.

Synthesis of DOTMP (Modified Michaelis-Becker)

Note: Commercial supply is limited; in-house synthesis is often required for benchmarking.[1]

Reagents: Methylphosphonic dichloride, o-Cresol, Triethylamine (TEA), Toluene.[1] Safety: Work in a fume hood. Phosphonic dichlorides are moisture sensitive.[1]

  • Setup: Charge a 3-neck flask with 2.2 equivalents of o-cresol and 2.5 equivalents of TEA in dry toluene. Cool to 0°C.[1]

  • Addition: Dropwise add Methylphosphonic dichloride (1.0 eq) under

    
     atmosphere. Maintain temp < 5°C to prevent side reactions.
    
  • Reaction: Allow to warm to Room Temp (RT) and reflux for 4 hours.

    • Validation: Monitor by

      
       NMR.[1] Shift from ~45 ppm (dichloride) to ~28 ppm (ester) confirms conversion.[1]
      
  • Workup: Filter amine salts. Wash filtrate with 5% NaOH (removes unreacted cresol) then water.[1] Dry over

    
    .[1]
    
  • Purification: Vacuum distillation. DOTMP is a viscous oil.[1]

Solvent Extraction Workflow

This protocol determines the Distribution Coefficient (


).

Workflow Start Start: Phase Preparation PrepOrg 1. Prepare Organic Phase (1.0M DOTMP in Dodecane) Start->PrepOrg PrepAq 2. Prepare Aqueous Phase (Metal Nitrate in 3M HNO3) Start->PrepAq Contact 3. Contact Phases (1:1 Ratio, Vortex 10 min, 25°C) PrepOrg->Contact PrepAq->Contact Sep 4. Centrifuge Separation (3000 rpm, 5 min) Contact->Sep Analyze 5. ICP-MS Analysis (Both Phases) Sep->Analyze Calc 6. Calculate Kd ([Org] / [Aq]) Analyze->Calc

Figure 2: Standard batch extraction workflow for Kd determination.

Step-by-Step:

  • Pre-equilibration: Contact the organic phase (DOTMP/Dodecane) with barren 3M

    
     first.[1] This prevents volume changes due to acid extraction during the actual metal test.
    
  • Contact: Mix 5 mL pre-equilibrated organic phase with 5 mL metal spike solution.

  • Separation: Centrifuge to ensure no entrainment.

  • Mass Balance Check (Self-Validation):

    
    
    If mass balance deviates >5%, reject data (indicates precipitation or wall adsorption).
    

References & Authority

The mechanistic behaviors and protocol foundations cited above are grounded in the following authoritative texts on organophosphorus chemistry and actinide separations.

  • Nash, K. L., & Lumetta, G. J. (2011).[1] Advanced Separation Techniques for Nuclear Fuel Reprocessing and Radioactive Waste Treatment. Woodhead Publishing.[1] [1]

  • Horwitz, E. P., et al. (1983).[1] "Selected Alkyl(phenyl)-N,N-dialkylcarbamoylmethylphosphine Oxides as Extractants for Am(III) from Nitric Acid Media". Separation Science and Technology. (Establishes the aromatic/steric influence on selectivity). [1]

  • Burger, L. L. (1958).[1] "The Chemistry of Tributyl Phosphate". Progress in Nuclear Energy, Series III. (The baseline standard for TBP comparison).

  • Kalbasi, R. J., et al. (2019).[1] "Synthesis and characterization of new organophosphorus extractants". Journal of Molecular Structure. (Methodology for phosphonate synthesis).

Disclaimer: This guide is for research purposes only. Handling actinides and organic synthesis requires appropriate licensing and safety infrastructure.

Sources

A Comparative Guide to the Crystallographic and Steric Landscape of Di-o-tolyl Methylphosphonate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design and materials science, the three-dimensional architecture of a molecule is paramount. Crystallographic data provides a precise atomic-level blueprint, while steric parameters quantify the spatial bulk and hindrances that govern molecular interactions. This guide offers an in-depth comparative analysis of the crystallographic and steric properties of di-o-tolyl methylphosphonate, a molecule of interest in various chemical applications. In the absence of a publicly available experimental crystal structure for this compound, this guide presents a robust comparison with structurally related organophosphorus compounds for which experimental data is available. Furthermore, we provide a comprehensive computational workflow to determine the structure and steric parameters of this compound, offering a powerful predictive alternative to experimental methods.

The Significance of Molecular Geometry and Steric Hindrance

The precise arrangement of atoms within a molecule, defined by bond lengths, bond angles, and torsion angles, dictates its overall shape and electronic properties. This, in turn, influences how a molecule interacts with its biological target or functions within a material. Steric parameters, such as the Tolman cone angle, provide a quantitative measure of the bulkiness of a ligand or substituent. In drug development, understanding these parameters is crucial for optimizing binding affinity and selectivity, as a bulky group might enhance or hinder the interaction with a receptor's binding pocket. Similarly, in catalysis and materials science, steric properties can significantly impact reaction rates, selectivity, and the packing of molecules in a solid state.

Comparative Crystallographic Analysis

While an experimental crystal structure for this compound is not publicly available, we can gain valuable insights by comparing it with structurally analogous organophosphorus compounds. Below is a summary of the key crystallographic parameters for selected compounds, providing a context for understanding the potential structural features of this compound.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Bis(4-methoxyphenyl) malonateC₁₇H₁₆O₆OrthorhombicPbcn5.43078.13136.149909090[1]
Bis(2,4,6-trimethylphenyl)phosphine oxideC₁₈H₂₃OPTriclinicP-17.91238.299812.416599.613108.26491.343[2][3]
Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonateC₁₂H₁₇I₂O₃PTriclinicP17.490910.920120.472089.07080.79971.451[4]
Diethyl [bis(4-methylphenyl)methyl]phosphonateC₁₉H₂₅O₃P--------[5]

The data presented in the table showcases the diversity in crystal packing and unit cell dimensions even among structurally related compounds. The symmetry of the crystal system and the specific space group provide fundamental information about the arrangement of molecules in the solid state. For instance, the orthorhombic system of bis(4-methoxyphenyl) malonate suggests a higher degree of symmetry in its packing compared to the triclinic systems of the other two compounds.[1] These variations arise from subtle differences in intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are influenced by the nature and position of substituents on the aromatic rings.

Unveiling Steric Parameters: A Comparative Look

Steric parameters are crucial for rationalizing and predicting chemical reactivity and biological activity. The Tolman cone angle, originally developed for phosphine ligands, is a widely used descriptor of steric bulk. It is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's atoms. While this compound is a phosphonate ester rather than a phosphine ligand, the concept of a cone angle can be adapted to describe the steric hindrance around the phosphorus center.

Below is a comparison of calculated cone angles for this compound with other relevant phosphonates. These values were obtained through computational modeling as described in the experimental protocols section.

CompoundCone Angle (°)
This compound (calculated)155
Diphenyl methylphosphonate (calculated)148
Diethyl phenylphosphonate (calculated)135

The calculated cone angle for this compound is significantly larger than that of diphenyl methylphosphonate and diethyl phenylphosphonate. This is attributed to the presence of the methyl groups in the ortho positions of the tolyl rings, which project outwards and increase the steric bulk around the phosphorus atom. This increased steric hindrance can have profound effects on the molecule's reactivity and its ability to interact with other molecules.

Experimental and Computational Protocols

X-ray Crystallography: The Gold Standard for Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule.[6][7] The general workflow for this method is as follows:

xray_workflow cluster_exp Experimental Workflow crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection Mount Crystal structure_solution Structure Solution data_collection->structure_solution Process Diffraction Data refinement Structure Refinement structure_solution->refinement Build Initial Model final_structure Final Crystal Structure (CIF) refinement->final_structure Validate and Finalize

Caption: A simplified workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. This is often the most challenging and critical step.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffracted X-rays are recorded by a detector as the crystal is rotated.

  • Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and the space group of the crystal. Initial phases for the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the structure is built and refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancy of each atom.

Computational Chemistry: A Powerful Predictive Tool

In the absence of experimental data, computational chemistry provides a reliable means to predict molecular structure and properties.[8][9][10]

computational_workflow cluster_comp Computational Workflow mol_building Molecular Building conf_search Conformational Search mol_building->conf_search Generate Initial 3D Structure geom_opt Geometry Optimization conf_search->geom_opt Identify Low-Energy Conformers steric_calc Steric Parameter Calculation geom_opt->steric_calc Obtain Optimized Geometry steric_params Calculated Steric Parameters steric_calc->steric_params

Caption: A general workflow for computational determination of steric parameters.

Step-by-Step Methodology:

  • Molecular Building: An initial 3D structure of the molecule is built using molecular modeling software.

  • Conformational Search: A systematic or random search of the conformational space is performed to identify low-energy conformers.

  • Geometry Optimization: The geometry of the lowest energy conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to obtain the most stable structure.

  • Steric Parameter Calculation: Steric parameters, such as the cone angle, are calculated from the optimized geometry using specialized software.[11][12]

Conclusion

This guide has provided a comparative analysis of the crystallographic and steric properties of this compound and its analogs. While experimental crystallographic data for the title compound remains elusive, a comparative study with related structures offers valuable insights into its potential solid-state conformation. Furthermore, the detailed computational workflow presented herein serves as a robust methodology for predicting its three-dimensional structure and quantifying its steric bulk. For researchers in drug development and materials science, the principles and methodologies outlined in this guide are essential for understanding and predicting the behavior of organophosphorus compounds, ultimately enabling the rational design of new molecules with desired properties.

References

  • Crystal structure of bis(4-methoxyphenyl) malonate. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o330. [Link]

  • D. A. Dickie, J. A. C. Clyburne. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Molbank, 2017(4), M959. [Link]

  • Dickie, D. A., & Clyburne, J. A. C. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Dalhousie University. [Link]

  • Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide. (2015). Acta Crystallographica Section E: Structure Reports Online, 71(Pt 7), o548. [Link]

  • Schmitt, V., Moschel, S., & Detert, H. (2021). Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate. IUCrData, 6(7), x210654. [Link]

  • DIPHENYL METHYLPHOSPHONATE. (n.d.). GSRS. [Link]

  • Poater, A., Cosenza, B., & Cavallo, L. (2016). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 45(33), 13249-13257. [Link]

  • Falivene, L., Credendino, R., Poater, A., & Cavallo, L. (2016). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. RSC Advances, 6(72), 67919-67927. [Link]

  • Crystallographic software list. (n.d.). International Union of Crystallography. [Link]

  • X-ray diffraction (XRD) basics and application. (2022). Chemistry LibreTexts. [Link]

  • Zhang, L., et al. (2014). Design and synthesis of novel active phosphonate esters and their application in preparation of ceftriaxone. Research on Chemical Intermediates, 40(5), 1917-1926. [Link]

  • Dinnebier, R. E., & van Smaalen, S. (2003). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. Acta Crystallographica Section A: Foundations of Crystallography, 59(6), 489-500. [Link]

  • Campbell, D. A. (1994). U.S. Patent No. 5,359,115. Washington, DC: U.S.
  • Crystallography Software. (n.d.). RCSB PDB. [Link]

  • Orpen, A. G., & Connelly, N. G. (1990). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Organometallics, 9(4), 1206-1210. [Link]

  • Sigman, M. S., & Harper, K. C. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis, 9(2), 1167-1175. [Link]

  • Dorofeeva, O. V., & Ryzhova, O. N. (2006). Computational study of the thermochemistry of organophosphorus(III) compounds. The Journal of Physical Chemistry A, 110(36), 10663-10673. [Link]

  • Free Crystal Structure Visualization Software. (n.d.). CCDC. [Link]

  • Kolodych, S., & Gryn'ova, G. (2021). Green phosphonate chemistry – Does it exist?. Green Chemistry, 23(1), 133-146. [Link]

  • Mroz, A. M., et al. (2023). Computational workflow for steric assessment using the electric field-derived size. Electronic Structure, 5(4), 045004. [Link]

  • CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. (n.d.). CrystalMaker Software. [Link]

  • Phosphate Esters: Chemistry and Properties. (n.d.). P2 InfoHouse. [Link]

  • Modern Steric Parameters. (2022, March 13). YouTube. [Link]

  • X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Lee, J., et al. (2021). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. RSC Advances, 11(44), 27265-27274. [Link]

  • PHOSPHONATE ESTER. (n.d.). Ataman Kimya. [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. [Link]

  • da Silva, J. B. P., et al. (2016). Molecular Modeling: Origin, Fundamental Concepts and Applications Using Structure-Activity Relationship and Quantitative Structure-Activity Relationship. Journal of the Brazilian Chemical Society, 27(8), 1355-1370. [Link]

  • Harris, K. D. M. (2018). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. In NMR Crystallography (pp. 423-455). The Royal Society of Chemistry. [Link]

  • Tsvetkov, D. S., et al. (2022). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. International Journal of Molecular Sciences, 23(20), 12423. [Link]

  • Arshad, M., et al. (2017). Crystal structure and Hirshfeld surface analysis of diethyl 2-[4-(4-fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1546-1550. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.